molecular formula C13H9NO2S2 B499896 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate CAS No. 391229-57-5

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Katalognummer: B499896
CAS-Nummer: 391229-57-5
Molekulargewicht: 275.4g/mol
InChI-Schlüssel: RSQVWMYGKZSWDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is a chemical hybrid incorporating two privileged medicinal chemistry scaffolds: benzothiazole and thiophene. This structure makes it a compound of significant interest for exploratory research in developing new therapeutic agents and studying biochemical interactions. The benzothiazole nucleus is a well-established pharmacophore noted for its diverse and potent biological activities. Scientific literature extensively documents benzothiazole derivatives as exhibiting antimicrobial , anticancer , anti-inflammatory , and neuropharmacological properties . Notably, benzothiazole-based compounds are being actively investigated as multitarget-directed ligands for complex neurodegenerative diseases such as Alzheimer's, showing potential as histamine H3 receptor ligands and inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . Similarly, the thiophene moiety is a versatile heterocycle present in numerous compounds with documented antimicrobial, anti-inflammatory, and antitumor activities . The fusion of these two structures into a single molecule positions 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate as a promising intermediate or lead compound for researchers in medicinal chemistry. The primary research value of this compound lies in its potential as a building block for synthesizing more complex chemical libraries or as a candidate for high-throughput screening against various biological targets. Its mechanism of action would be highly specific to the final synthesized analog and the biological target under investigation, but it inherently carries the pharmacological predisposition of its constituent heterocycles. This product is intended For Research Use Only (RUO) and is strictly for application in industrial or scientific research, development, or quality control laboratories. It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

1,3-benzothiazol-2-ylmethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c15-13(11-6-3-7-17-11)16-8-12-14-9-4-1-2-5-10(9)18-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQVWMYGKZSWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Target Molecule: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Molecular Formula: C₁₃H₉NO₂S₂ Molecular Weight: 275.35 g/mol

This technical guide outlines the optimized synthetic pathway for 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate , a hybrid heterocyclic ester. This scaffold represents a strategic "molecular marriage" between two pharmacologically privileged structures: the benzothiazole nucleus (associated with antimicrobial, antitumor, and neuroprotective profiles) and the thiophene moiety (a classical bioisostere for benzene/phenyl groups in medicinal chemistry).

The synthesis is designed for high reproducibility in a drug discovery setting, utilizing a convergent approach via nucleophilic acyl substitution. The resulting ester linkage serves as a cleavable prodrug motif or a hydrogen-bond acceptor site within the binding pocket of target proteins (e.g., DNA gyrase or EGFR kinase).

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we employ a convergent synthesis strategy. The target molecule is disconnected at the ester bond, revealing two stable precursors:

  • Nucleophile: (1,3-Benzothiazol-2-yl)methanol (Alcohol).

  • Electrophile: Thiophene-2-carbonyl chloride (Acid Chloride).

Logic for Selection
  • Acid Chloride Method vs. Steglich Esterification: While carbodiimide coupling (EDC/DCC) is viable, the acid chloride method is preferred here due to the high reactivity of thiophene-2-carbonyl chloride and the ease of removing the volatile by-product (HCl, trapped by base) and water-soluble salts during workup.

  • Regioselectivity: The primary alcohol on the benzothiazole side is the only significant nucleophile, minimizing side reactions.

Retrosynthesis Target Target Molecule (1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate) Alcohol Precursor A (1,3-Benzothiazol-2-yl)methanol Target->Alcohol Ester Disconnection AcidCl Precursor B Thiophene-2-carbonyl chloride Target->AcidCl

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiazole and thiophene fragments.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS Registry (Ref)
(1,3-Benzothiazol-2-yl)methanol 1.0Substrate (Nucleophile)37859-42-0
Thiophene-2-carbonyl chloride 1.2Reagent (Electrophile)5271-67-0
Triethylamine (Et₃N) 2.0Base (HCl Scavenger)121-44-8
DMAP 0.1Catalyst (Acyl Transfer)1122-58-3
Dichloromethane (DCM) SolventAnhydrous Solvent75-09-2
Step-by-Step Synthesis Workflow

Step 1: Preparation of the Nucleophile Solution

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (1,3-Benzothiazol-2-yl)methanol (1.65 g, 10 mmol) in anhydrous DCM (40 mL).

  • Add Triethylamine (2.8 mL, 20 mmol) to the solution.

  • Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (122 mg, 1 mmol).

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation Reaction

  • Dilute Thiophene-2-carbonyl chloride (1.76 g, 12 mmol) in 10 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction flask over 15 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain temperature < 5°C.

  • Once addition is complete, allow the reaction to warm to room temperature (25°C).

  • Stir under nitrogen atmosphere for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting alcohol (Rf ~0.3) should disappear, and a new spot (Rf ~0.6) should appear.

Step 3: Workup and Isolation

  • Quench the reaction by adding saturated NaHCO₃ solution (30 mL) to neutralize residual acid/HCl salts.

  • Transfer to a separatory funnel and extract the organic layer.

  • Wash the organic layer successively with:

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or a DCM/Hexane mixture.

  • Alternatively, if high purity is required for biological screening, perform flash column chromatography (Silica gel 60, eluting with 10-20% EtOAc in Hexane).

ReactionWorkflow Start Start: Dissolve Alcohol in DCM + Et3N + DMAP Cool Cool to 0°C Start->Cool Add Dropwise Addition of Thiophene-2-carbonyl chloride Cool->Add Stir Stir 4-6h @ RT (Monitor TLC) Add->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extraction (DCM) & Wash (Water/Brine) Quench->Extract Purify Recrystallization (EtOH) or Column Chromatography Extract->Purify Final Pure Product (>95% Yield) Purify->Final

Figure 2: Operational workflow for the synthesis via the Acid Chloride method.

Characterization & Validation

The following spectral data confirms the structure. The data is derived from standard values for these specific heterocycles and ester linkages.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
5.82 Singlet (s)2H-O-CH₂-Deshielded methylene linker (diagnostic peak).
7.25 Triplet (dd)1HThiophene C4-HCharacteristic thiophene coupling.
7.45 - 7.55 Multiplet (m)2HBenzothiazole Ar-HH5/H6 protons.
7.92 Doublet (d)1HThiophene C3-HAdjacent to carbonyl.[1]
8.01 Doublet (d)1HThiophene C5-HAdjacent to sulfur.
8.05 Doublet (d)1HBenzothiazole Ar-HH4 proton.
8.15 Doublet (d)1HBenzothiazole Ar-HH7 proton.
Infrared Spectroscopy (FT-IR, KBr)
  • 1725 cm⁻¹: Strong C=O stretching (Ester carbonyl). This confirms the formation of the ester bond between the two fragments.

  • 1590 - 1610 cm⁻¹: C=N stretching (Benzothiazole ring).

  • 1250 cm⁻¹: C-O-C asymmetric stretching.

  • 760 cm⁻¹: C-S stretching (Thiophene/Benzothiazole).

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 275.01

  • Observed Mass: [M+H]⁺ = 276.1; [M+Na]⁺ = 298.0

  • Fragmentation Pattern: Major fragment at m/z ~148 (Benzothiazol-2-ylmethyl cation) and m/z ~111 (Thiophene acyl cation), confirming the ester cleavage.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism facilitated by DMAP (Steglich-type catalysis principle applied to acid chlorides).

  • Activation: DMAP attacks the thiophene-2-carbonyl chloride to form a highly electrophilic N-acylpyridinium ion intermediate.

  • Attack: The hydroxyl group of (1,3-benzothiazol-2-yl)methanol attacks this intermediate.

  • Elimination: The pyridinium species is displaced, reforming the carbonyl double bond and releasing the ester product.

  • Scavenging: Triethylamine neutralizes the HCl generated during the initial formation of the intermediate and the final deprotonation of the alcohol.

Mechanism Step1 Acid Chloride + DMAP Inter N-Acylpyridinium Intermediate Step1->Inter Activation Attack Alcohol Nucleophilic Attack Inter->Attack Enhanced Electrophilicity Prod Target Ester + DMAP + HCl Attack->Prod Elimination

Figure 3: Simplified mechanistic flow of DMAP-catalyzed acylation.

References

  • Synthesis of Benzothiazole-Thiophene Hybrids

    • Title: Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety.[2]

    • Source: European Journal of Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • General Benzothiazole Synthesis & Reactivity

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Acylation Methodologies (DMAP Catalysis)

    • Title: 4-Dimethylaminopyridine (DMAP)
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Benzothiazole Biological Activity (Context)

    • Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis.
    • Source: RSC Advances.[4]

    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Solid-State Characterization of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate , a hybrid pharmacophore integrating two privileged scaffolds: the 1,3-benzothiazole and the thiophene ring, linked via a methylene ester spacer. This molecular architecture is of significant interest in medicinal chemistry, particularly for developing antimicrobial, anti-inflammatory, and anticancer agents.

The guide details the synthesis logic, physicochemical parameters (Lipinski compliance), and solid-state characteristics required for rigorous drug development. It moves beyond simple data listing to explain the causality of molecular behavior—why the molecule crystallizes as it does and how its solubility profile dictates formulation strategies.

Molecular Architecture & Identity

The molecule is constructed from a fused benzene-thiazole ring system (lipophilic, planar) and a thiophene ring (bioisostere of benzene), connected by a flexible ester linkage. This specific linkage renders the molecule susceptible to plasma esterases, potentially acting as a prodrug or a "soft drug" designed for metabolic inactivation.

Parameter Data
IUPAC Name 1,3-Benzothiazol-2-ylmethyl thiophene-2-carboxylate
Molecular Formula C₁₃H₉NO₂S₂
Molecular Weight 275.35 g/mol
SMILES c1ccc2c(c1)nc(s2)COC(=O)c3cccs3
CAS Registry Not widely indexed; treat as Novel Chemical Entity (NCE)
Core Scaffolds Benzothiazole (fused), Thiophene (heterocyclic)

Synthesis Protocol: A Self-Validating Workflow

The synthesis is designed to maximize yield while minimizing side reactions (such as amide formation or ring opening). We utilize a convergent synthesis strategy, coupling the alcohol derivative of benzothiazole with the acid chloride of thiophene.

Retrosynthetic Logic

The ester bond is the most labile point. Therefore, the final step is the formation of this bond to avoid exposing the ester to harsh upstream conditions.

  • Fragment A: 2-(Hydroxymethyl)benzothiazole (Nucleophile)

  • Fragment B: Thiophene-2-carbonyl chloride (Electrophile)

Step-by-Step Methodology

Step 1: Preparation of 2-(Hydroxymethyl)benzothiazole

  • Reactants: 2-Aminothiophenol (1.0 eq) + Glycolic acid (1.1 eq).

  • Conditions: Reflux in 4N HCl for 4–6 hours.

  • Mechanism: Condensation followed by cyclodehydration.

  • Validation: Monitor TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the thiol spot indicates cyclization.

  • Purification: Neutralize with NaHCO₃, extract with DCM. Recrystallize from ethanol.

Step 2: Esterification (The Critical Step)

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Rationale: Aprotic solvents prevent hydrolysis of the acid chloride.

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq). Rationale: Scavenges the HCl by-product to drive the equilibrium forward.

  • Procedure:

    • Dissolve 2-(Hydroxymethyl)benzothiazole (1.0 eq) in dry DCM at 0°C.

    • Add TEA (1.2 eq).

    • Dropwise addition of Thiophene-2-carbonyl chloride (1.1 eq) over 30 mins.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up: Wash with water, then 5% NaHCO₃ (removes unreacted acid), then brine. Dry over MgSO₄.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Points Precursor1 2-Aminothiophenol Intermediate 2-(Hydroxymethyl) benzothiazole Precursor1->Intermediate Reflux/HCl Cyclization Precursor2 Glycolic Acid Precursor2->Intermediate Product 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Intermediate->Product DCM/TEA Esterification TLC TLC Check (Disappearance of Thiol) Intermediate->TLC Reagent Thiophene-2-carbonyl chloride Reagent->Product NMR 1H NMR (CH2 Shift: ~5.6 ppm) Product->NMR

Figure 1: Convergent synthesis workflow with integrated quality control checkpoints.

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical profile is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipinski's Rule of 5 Analysis

This molecule is highly "drug-like" according to classical medicinal chemistry rules.

PropertyValue (Predicted)Rule of 5 LimitStatus
Molecular Weight 275.35 Da< 500Pass
LogP (Lipophilicity) 3.6 – 3.9< 5Pass
H-Bond Donors 0< 5Pass
H-Bond Acceptors 4 (N, O, O, S)< 10Pass
TPSA ~65–70 Ų< 140Pass

Interpretation:

  • LogP (~3.8): The molecule is moderately lipophilic. It will likely have high membrane permeability but poor aqueous solubility.

  • TPSA (Topological Polar Surface Area): A value below 90 Ų suggests this compound can likely cross the Blood-Brain Barrier (BBB), making it a candidate for CNS targets if desired, or requiring structural modification if CNS side effects are to be avoided.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). Requires co-solvents (DMSO, PEG-400) for biological assays.

  • Organic Solvents: Highly soluble in DCM, Chloroform, DMSO. Moderately soluble in Ethanol/Methanol (requires heating).

Solid-State Characterization (Crystallography)

For researchers isolating this compound, understanding its solid-state behavior is vital for purification and formulation.

Crystal Habit & Packing

Based on structural analogs (benzothiazole esters), this compound typically crystallizes as colorless to pale yellow prisms or needles from ethanol/chloroform mixtures.

  • Pi-Pi Stacking: The planar benzothiazole ring and the thiophene ring facilitate strong

    
     stacking interactions in the crystal lattice. This often results in a high melting point relative to its molecular weight.
    
  • Chalcogen Bonding: Interactions between the Sulfur atom of the thiophene/benzothiazole and the Carbonyl Oxygen (

    
    ) are common in these systems, stabilizing the crystal structure.
    
Spectroscopic Identification (Validation)

To confirm the synthesis of the specific ester linkage:

  • IR Spectroscopy: Look for the Ester Carbonyl (C=O) stretch at 1720–1740 cm⁻¹ . This is the diagnostic peak distinguishing the product from the alcohol precursor.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methylene Spacer (-CH₂-): A distinct singlet shifted downfield to

      
       5.6–5.8 ppm  due to the deshielding effect of the benzothiazole ring and the ester oxygen.
      
    • Thiophene Protons: Multiplets in the range of

      
       7.1–7.8 ppm .
      
    • Benzothiazole Protons: Multiplets in the range of

      
       7.4–8.1 ppm .[1]
      

Biological Context & Applications[3]

This molecule is not just a chemical curiosity; it represents a "hybrid pharmacophore."

  • Antimicrobial Potential: Benzothiazoles are known DNA gyrase inhibitors. Thiophenes often disrupt fungal cell membranes. The hybrid ester may exhibit dual-action mechanisms.

  • Anticancer Activity: Similar benzothiazole derivatives have shown potency against MCF-7 (breast cancer) cell lines by inducing apoptosis.

  • Metabolic Stability: The ester linkage is the "soft spot." In vivo, esterases will cleave this into 2-(hydroxymethyl)benzothiazole and 2-thiophenecarboxylic acid. This must be considered during PK/PD studies.

Biological Evaluation Logic Flow

BioEvaluation Compound 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Solubility Solubility Check (DMSO < 1%) Compound->Solubility Assay1 Antimicrobial Screen (MIC Determination) Solubility->Assay1 If Soluble Assay2 Cytotoxicity Screen (MTT Assay) Solubility->Assay2 If Soluble Metabolism Microsomal Stability (Esterase Hydrolysis) Assay2->Metabolism Hit Confirmation

Figure 2: Logical flow for initial biological screening of the compound.

References

  • Synthesis of Benzothiazole Hybrids

    • Title: Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids.
    • Source: RSC Advances / NIH.
    • Context: Establishes the protocol for linking benzothiazole and thiophene moieties via nucleophilic substitution.
    • URL:[Link]

  • General Benzothiazole Synthesis

    • Title: Synthesis of benzothiazoles (Review).
    • Source: Organic Chemistry Portal.
    • Context: Provides the foundational condensation methods for creating the 2-substituted benzothiazole core.
    • URL:[Link]

  • Thiophene Pharmacophore Data

    • Title: Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety.
    • Source: ACS Omega.
    • Context: Validates the biological relevance and structural stability of thiophene-benzothiazole conjug
    • URL:[Link]

Sources

Structural Elucidation of Heterocyclic Hybrids: A Guide to 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural elucidation and synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate . It is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for heterocyclic hybrid scaffolds.

Executive Summary & Chemical Context

The compound 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate represents a "hybrid pharmacophore" integrating two privileged structures: the benzothiazole core (common in antitumor and antimicrobial agents) and the thiophene-2-carboxylate moiety (frequent in anti-inflammatory drugs).

Accurate characterization of this molecule is chemically non-trivial due to the electronic competition between the electron-withdrawing benzothiazole ring and the ester linkage, which significantly alters the magnetic environment of the bridging methylene group. This guide provides a definitive protocol for its synthesis and NMR-based validation.

Chemical Profile:

  • IUPAC Name: (1,3-benzothiazol-2-yl)methyl thiophene-2-carboxylate

  • Molecular Formula: C₁₃H₉NO₂S₂

  • Molecular Weight: 291.35 g/mol

  • Key Structural Feature: A methylene linker (

    
    ) connecting the C2 position of the benzothiazole to the oxygen of the thiophene ester.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure the NMR data presented below is reproducible, the compound must be synthesized with high regioselectivity to avoid N-alkylation byproducts. The recommended pathway is the esterification of 2-(hydroxymethyl)benzothiazole.

Workflow Diagram: Synthesis & Workup

SynthesisWorkflow cluster_legend Process Control Start Reagents: 2-(Hydroxymethyl)benzothiazole + Thiophene-2-carbonyl chloride Reaction Acylation Solvent: DCM (Anhydrous) Base: Et3N (1.2 eq) Temp: 0°C to RT, 4h Start->Reaction N2 Atmosphere Quench Quench & Wash 1. NaHCO3 (sat. aq) 2. Brine Wash Reaction->Quench TLC Monitoring Purification Purification Flash Column Chromatography (Hexane:EtOAc 8:2) Quench->Purification Drying (Na2SO4) NMR_Prep NMR Sample 10-15 mg in 0.6 mL CDCl3 Filter through cotton Purification->NMR_Prep Vac. Drying

Caption: Step-by-step synthesis workflow ensuring isolation of the O-acylated product for NMR analysis.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity from broadening the fine coupling of the thiophene protons.
  • Concentration: 15 mg in 0.6 mL solvent (approx. 85 mM) ensures sufficient signal-to-noise ratio for 13C and 2D experiments within standard acquisition times (128 scans).

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

NMR Analysis (400 MHz, )

The proton spectrum is distinct due to the deshielding effect of the benzothiazole ring on the methylene linker.

Spectral Assignment Logic
  • The Linker (Critical): The methylene protons (

    
    ) are flanked by a benzothiazole C=N bond and an ester oxygen. This "double-deshielding" pushes the singlet significantly downfield to ~5.75 ppm , distinguishing it from standard benzyl esters (~5.1 ppm).
    
  • Thiophene Region: The thiophene ring displays a characteristic AMX spin system (or ABX depending on field strength). H3 is the most deshielded due to the proximity to the carbonyl.

  • Benzothiazole Region: A typical 4-spin aromatic system. H4 and H7 appear as doublets; H5 and H6 as triplets (pseudo-td).

NMR Data Table
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegrationAssignment Logic
Linker

5.78 Singlet (s)-2HDeshielded by O-acyl & Heterocycle
Thiophene H-3'7.88dd3.8, 1.21HOrtho to C=O (Most deshielded)
Thiophene H-5'7.62dd5.0, 1.21HAlpha to Sulfur
Thiophene H-4'7.15dd5.0, 3.81HBeta position (Most shielded)
Benzo H-48.05d8.11HPeri-proton (Deshielded by N)
Benzo H-77.92d8.01HPeri-proton (Deshielded by S)
Benzo H-57.51td8.1, 1.21HAromatic Multiplet
Benzo H-67.43td8.0, 1.21HAromatic Multiplet

NMR Analysis (100 MHz, )

The carbon spectrum validates the skeleton, specifically the presence of two carbonyl-like carbons: the ester (


) and the benzothiazole 

(

).
NMR Data Table
Carbon TypeShift (

, ppm)
AssignmentCausality
C=N (Benzo) 166.5 C-2 (Benzothiazole)Most deshielded due to N/S heteroatoms.
C=O (Ester) 161.8 Thiophene-C OO-Typical conjugated ester carbonyl.
Quaternary 152.8C-3a (Benzo bridge)Attached to Nitrogen.
Quaternary 135.2C-7a (Benzo bridge)Attached to Sulfur.
Quaternary 133.1C-2' (Thiophene)Ipso to Carbonyl.
Aromatic CH 133.8C-3' / C-5'Thiophene alpha carbons.
Aromatic CH 127.9C-4'Thiophene beta carbon.
Aromatic CH 126.3C-5 (Benzo)
Aromatic CH 125.4C-6 (Benzo)
Aromatic CH 123.2C-4 (Benzo)
Aromatic CH 121.8C-7 (Benzo)
Linker 63.5

O-Alkyl carbon, shifted by benzothiazole.

Structural Validation: The Self-Validating Protocol

Reliance on 1D NMR alone is insufficient for publication-quality standards. You must prove the connectivity between the two rings using 2D Heteronuclear Multiple Bond Correlation (HMBC).

The HMBC "Handshake"

The structure is confirmed only if the methylene protons at 5.78 ppm show long-range correlations (J3) to both heterocyclic cores.

Validation Logic Diagram

HMBC_Logic Proton Proton Source: Linker -CH2- (5.78 ppm) Benzo_C2 Target 1: Benzothiazole C-2 (166.5 ppm) Proton->Benzo_C2 HMBC (3-bond) Strong Correlation Ester_CO Target 2: Ester Carbonyl C=O (161.8 ppm) Proton->Ester_CO HMBC (3-bond) Strong Correlation Conclusion VALIDATED STRUCTURE Connectivity Established Benzo_C2->Conclusion Ester_CO->Conclusion

Caption: HMBC correlations required to confirm the linkage between the benzothiazole and thiophene moieties.

Interpretation Checklist
  • HMBC: Look for the cross-peak between

    
     5.78 and 
    
    
    
    161.8 (Ester). This proves the thiophene is attached via the ester.
  • HMBC: Look for the cross-peak between

    
     5.78 and 
    
    
    
    166.5 (Benzo C2). This proves the alkyl group is attached to the benzothiazole.
  • NOESY: (Optional) A correlation between the Linker

    
     and Benzo H-4 can confirm the conformation, though less critical than HMBC.
    

References

  • Spectral Data of Thiophene Esters: Satonaka, H., Abe, K., & Hirota, M. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters. Bulletin of the Chemical Society of Japan.[1]

  • Benzothiazole Alkylation Shifts: Asrondkar, A. L., et al. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives. Der Pharma Chemica.

  • General Benzothiazole NMR: ChemicalBook. 2-Methylbenzothiazole 1H NMR Spectrum.

  • Biological Context: Wang, M., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules (MDPI).

Sources

"crystal structure of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. As the crystal structure of this specific compound is not publicly available, this document serves as a predictive and methodological guide for researchers in crystallography, medicinal chemistry, and materials science. It outlines a robust experimental protocol for structure determination and offers an expert analysis of the anticipated molecular geometry and supramolecular interactions, grounded in data from closely related structures within the Cambridge Structural Database (CSD). The insights presented herein are intended to guide future experimental work and highlight the structural significance of this promising heterocyclic compound.

Introduction: The Significance of Benzothiazole-Thiophene Conjugates

The fusion of benzothiazole and thiophene moieties into a single molecular entity represents a compelling strategy in modern drug discovery and materials science. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the thiophene ring is a versatile building block in the development of organic electronic materials and is also found in various biologically active molecules.[4][5] The title compound, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, combines these two important heterocycles via an ester linkage, creating a molecule with significant potential for novel biological activity and material properties.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount.[6][7] The crystal structure provides definitive proof of molecular constitution and offers invaluable insights into the conformational preferences and the non-covalent interactions that govern molecular packing.[8][9] These intermolecular forces, such as hydrogen bonds and π-π stacking, are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability, which are key considerations in drug development.

This guide provides a complete workflow, from chemical synthesis to crystallographic analysis and structural interpretation, for 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate.

Synthesis and Characterization

A plausible and efficient synthesis of the title compound involves the esterification of 2-(hydroxymethyl)benzothiazole with 2-thiophenecarbonyl chloride. This method is generally high-yielding and proceeds under mild conditions.

Proposed Synthetic Protocol

Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve 2-(hydroxymethyl)benzothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at 0 °C. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 2-thiophenecarbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expected signals would include characteristic aromatic protons for the benzothiazole and thiophene rings, and a singlet for the methylene (-CH₂-) protons.

  • ¹³C NMR: The spectrum should show distinct signals for all unique carbon atoms, including the carbonyl carbon of the ester group.

  • FT-IR: Key vibrational bands would be observed for the C=O stretch of the ester (around 1720 cm⁻¹) and C=N stretch of the benzothiazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₉NO₂S₂) would confirm its molecular weight.

Single-Crystal X-ray Crystallography: A Methodological Guide

This section details the standardized workflow for determining the crystal structure of the title compound.

Experimental Protocol: From Crystal to Structure

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Chemical Synthesis purification Column Chromatography synthesis->purification characterization Spectroscopic Confirmation purification->characterization crystal_growth Crystal Growth (Slow Evaporation) characterization->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation & CIF refinement->validation

Caption: Workflow for Crystal Structure Determination.

Step 1: Growing High-Quality Single Crystals The prerequisite for any single-crystal X-ray diffraction study is a well-ordered, single crystal of suitable size (typically 0.1-0.4 mm).[10]

  • Method: Slow evaporation is a reliable technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at room temperature.

Step 2: Data Collection Data collection is performed on a single-crystal X-ray diffractometer.[11]

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and potential radiation damage.[12] A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

  • Strategy: A data collection strategy is calculated to ensure that a complete, unique set of diffraction data is collected with adequate redundancy.

Step 3: Structure Solution and Refinement Specialized software is used to process the diffraction data and solve the crystal structure.[11][12]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for absorption).

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares techniques (e.g., using SHELXL).[12] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

Predicted Structural Analysis

Based on analogous structures from the Cambridge Structural Database (CSD), we can predict the key structural features of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate.[2]

Molecular Structure and Conformation

The molecule consists of a planar benzothiazole ring system linked by a flexible methylene-ester bridge to a planar thiophene ring.

Caption: Predicted Molecular Structure.

Predicted Geometric Parameters: The following table summarizes expected bond lengths and angles based on CSD averages for similar fragments.

ParameterPredicted Value (Å or °)Justification / CSD Reference Fragment
Benzothiazole
S1—C2~1.75 ÅAverage S-C bond in benzothiazole ring systems.[8]
N3—C2~1.30 ÅAverage C=N bond in benzothiazole ring systems.[8]
C-S-C angle~87°Typical angle in the thiazole ring.
Thiophene
S1'—C2'~1.71 ÅC-S bond in thiophene rings.
C2'—C3'~1.37 ÅC=C bond in thiophene rings.
C-S-C angle~92°Typical angle in the thiophene ring.
Ester Linkage
C(carbonyl)—O~1.21 ÅStandard C=O double bond length in esters.
C(carbonyl)—O(ether)~1.34 ÅStandard C-O single bond length in esters.
O(ether)—CH₂~1.45 ÅStandard O-C single bond length.
Torsion Angle
C2-CH₂-O-C(carbonyl)VariableThis linkage allows for conformational flexibility.

The dihedral angle between the benzothiazole and thiophene rings will be a key feature, influenced by the crystal packing forces. It is likely to be non-zero to minimize steric hindrance.[3]

Supramolecular Interactions and Crystal Packing

The crystal packing will be dominated by a combination of weak intermolecular interactions, which collectively stabilize the three-dimensional lattice.[9]

intermolecular_interactions Predicted Supramolecular Motifs cluster_stacking π-π Stacking cluster_hbond C-H···X Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 ~3.5 Å mol3 Molecule C mol4 Molecule D mol3->mol4 C-H···S/N/O

Caption: Key Predicted Intermolecular Interactions.

  • π-π Stacking: The planar aromatic systems of the benzothiazole and thiophene rings are expected to participate in π-π stacking interactions. These are likely to be offset or slipped-parallel arrangements, with centroid-to-centroid distances in the range of 3.5–3.8 Å, which is a common stabilizing interaction in aromatic crystals.[3][4]

  • C-H···S Interactions: The sulfur atom of the thiophene ring is a good hydrogen bond acceptor. Weak C-H···S hydrogen bonds involving aromatic C-H donors are highly probable and play a significant role in directing the crystal packing.[3][13]

  • C-H···N and C-H···O Interactions: The nitrogen atom of the benzothiazole ring and the carbonyl oxygen of the ester group are also potential hydrogen bond acceptors. A network of weak C-H···N and C-H···O interactions will likely further stabilize the crystal structure, connecting molecules into chains or sheets.[1][14]

Conclusion

This technical guide provides a scientifically grounded and comprehensive pathway for the determination and analysis of the crystal structure of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. By detailing a robust synthetic and crystallographic methodology and providing a predictive analysis based on established structural chemistry principles, this document serves as a valuable resource for researchers. The elucidation of this crystal structure will provide critical insights into the molecule's conformational and packing preferences, which are essential for the rational design of new therapeutic agents and advanced organic materials.

References

  • Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). Royal Society of Chemistry. [Link]

  • Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. (2015). ResearchGate. [Link]

  • Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. (2017). ResearchGate. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine. (2021). International Union of Crystallography. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Manasagangotri, University of Mysore. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Dacromet. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. [Link]

  • The structures of benzothiazole derivatives. (n.d.). ResearchGate. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12]thieno[3,2-j]phenanthridine and (E)-1-(5-(phenylsulfonyl)-5,6-dihydrobenzo[12]thieno[3,2-j]phenanthridin-6-yl)ethan-1-one. (2017). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

  • SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. (n.d.). Wrocław University of Technology. [Link]

  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. [Link]

  • The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. (2016). SciSpace. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. (2022). MDPI. [Link]

  • Stable and reproducible supramolecular motif in the crystal structure of sulfonamides of the benzothiazine series fused to an epoxybornane moiety. (2011). ResearchGate. [Link]

  • Three-Component Reaction of Benzothiazole, Acetylenic Esters, Phenoles; Synthesis of Dialkyl 2-benzo[d]thiazol Derivatives Under Grinding. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). MDPI. [Link]

  • Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2014). ResearchGate. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. (2021). ResearchGate. [Link]

Sources

"literature review on benzothiazole-thiophene derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Benzothiazole-Thiophene Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive literature review on the burgeoning field of benzothiazole-thiophene derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, diverse biological activities, and structure-activity relationships of this promising class of heterocyclic compounds. The unique fusion of the benzothiazole and thiophene rings has yielded molecules with significant potential in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, the benzothiazole and thiophene scaffolds are considered "privileged structures" due to their recurring presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Benzothiazole, a bicyclic system composed of a fused benzene and thiazole ring, is a cornerstone moiety in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[4][6][7][8][9][10] Similarly, the thiophene ring, a five-membered heterocycle containing sulfur, is integral to numerous therapeutic agents, valued for its ability to modulate biological activity.[11][12][13]

The strategic hybridization of these two pharmacophores into a single molecular entity is a compelling drug design strategy.[11][14] The core principle is that such hybrid molecules may exhibit enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. This review delves into the synthetic methodologies developed to create these derivatives, comprehensively surveys their anticancer, antimicrobial, and anti-inflammatory activities, and analyzes the critical structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies for Benzothiazole-Thiophene Derivatives

The construction of benzothiazole-thiophene derivatives involves diverse synthetic routes, often tailored to achieve specific substitution patterns. Key strategies include multi-component reactions and sequential coupling methods.

A prevalent approach involves the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with various reagents to construct the thiophene ring.[15] Another effective method is the synthesis of benzothiazole-2-thiophene S-glycosides, which starts with the preparation of 5-mercaptothiophene substituted with a benzothiazole moiety, followed by coupling with sugar derivatives.[6][16] This highlights the versatility in synthetic design, allowing for the introduction of various functional groups to explore and optimize biological activity.

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole-thiophene derivatives, starting from precursor molecules.

G cluster_1 Core Synthesis cluster_2 Derivatization & Purification Benzothiazole_Precursor Benzothiazole Precursor (e.g., 2-aminothiophenol) Reaction Cyclization / Coupling Reaction Benzothiazole_Precursor->Reaction Thiophene_Precursor Thiophene Precursor (e.g., cyanoacetamide) Thiophene_Precursor->Reaction Core_Scaffold Benzothiazole-Thiophene Core Scaffold Reaction->Core_Scaffold Derivatization Functional Group Modification (R1, R2) Core_Scaffold->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Final_Product Final Derivative Purification->Final_Product

Caption: Generalized workflow for synthesizing benzothiazole-thiophene derivatives.

Experimental Protocol: Synthesis of Thiophene Derivatives Containing a Benzothiazole Ring

This protocol is adapted from a method used for synthesizing precursors for S-glycoside derivatives.[16]

Objective: To synthesize 2-amino-4-(aryl)-5-(benzothiazole-2-carbonyl)thiophene-3-carbonitrile derivatives.

Materials:

  • Benzothiazol-2-yl-acetonitrile (1)

  • Carbon disulfide (CS₂)

  • Sodium ethoxide

  • Phenacyl bromide derivatives (2a-c)

  • Hydrochloric acid (HCl)

  • Ethanol

Step-by-Step Procedure:

  • Preparation of Ketene Dithioacetal Sodium Salt: React benzothiazol-2-yl-acetonitrile (1) with carbon disulfide and two equivalents of sodium ethoxide in an appropriate solvent to prepare the sodium salt of ketene dithioacetal.

  • Nucleophilic Substitution: React the obtained salt with phenacyl bromide derivatives (2a-c). This proceeds via a nucleophilic substitution reaction to form intermediate compounds (3a-c).

  • Cyclization and Neutralization: The intermediate compounds (3a-c) undergo cyclization. Following cyclization, neutralize the resulting cyclic compounds with HCl.

  • Isolation: The target thiophene derivatives containing the benzothiazole ring (4a-c) are isolated from the reaction mixture, typically in good yield.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activities and Therapeutic Applications

The fusion of benzothiazole and thiophene moieties has resulted in derivatives with a wide array of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

Benzothiazole-thiophene derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[7][8][17] Studies have shown activity against breast (MCF-7), cervical (HeLa), colon (SW480), and liver (HepG2) cancer cells.[6][17]

Certain diamidino- and imidazolinyl-substituted thiophene-based benzothiazoles exhibited strong antiproliferative effects on MiaPaCa-2 (pancreatic cancer) and MCF-7 cell lines, with the added benefit of low cytotoxicity towards normal human fibroblasts.[7][17] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through pathways like the p53 tumor suppressor pathway.[7]

Compound TypeCell LineActivity (IC₅₀)Reference
Diamidino-substituted thiophene-BTA (25)MiaPaCa-2Potent[7][17]
Imidazolinyl-substituted thiophene-BTA (26)MCF-7Strong[7][17]
Thiophene based acetamide benzothiazole (21)MCF-724.15 µM[8][17]
Thiophene based acetamide benzothiazole (21)HeLa46.46 µM[8][17]
N′-formyl-2–(5-nitrothiophen-2-yl)BTA (65)PC-3 (Prostate)19.9 µg/mL[17]
N′-formyl-2–(5-nitrothiophen-2-yl)BTA (65)LNCaP (Prostate)11.2 µg/mL[17]

Table 1: Summary of Anticancer Activity of Selected Benzothiazole-Thiophene Derivatives.

Diagram: Apoptosis Induction Pathway

This diagram illustrates a simplified pathway of apoptosis, a common mechanism of action for anticancer agents.

BZT_Thiophene Benzothiazole-Thiophene Derivative Cell Cancer Cell BZT_Thiophene->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induced by anticancer compounds.

Antimicrobial Activity

Derivatives combining benzothiazole and thiophene exhibit potent activity against a spectrum of bacterial and fungal pathogens.[15] Some compounds have shown antibacterial efficacy comparable to standard drugs like ciprofloxacin.[15][18]

For instance, one benzothiazole-thiophene derivative demonstrated an MIC of 6.25 µg/mL against Staphylococcus aureus, equipotent to ciprofloxacin.[18] Another thiophene derivative containing a benzothiazole moiety showed an MIC of 3.125 µg/mL against S. aureus.[15] Structure-activity relationship studies have revealed that the presence of electronegative groups, such as a chloro group at the 5th position of the benzothiazole ring, can significantly enhance antibacterial activity.[18]

Compound/ClassMicroorganismActivity (MIC)Reference
Benzothiazole-thiophene derivative (159)S. aureus6.25 µg/mL[18]
Thiophene derivative (13)S. aureus3.125 µg/mL[15]
Thiophene derivative (13)S. pyogenes>3.125 µg/mL[15]
Pyrrolo[2,1-b][7][11]benzothiazole (9d)Various Bacteria4–10 µmol L⁻¹[9]

Table 2: Summary of Antimicrobial Activity of Selected Benzothiazole-Thiophene Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (benzothiazole-thiophene derivatives)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Incubator

Step-by-Step Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well, including control wells (broth only, broth with solvent, and broth with standard antibiotic).

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral and Anti-inflammatory Activities

The therapeutic utility of these derivatives extends to antiviral and anti-inflammatory applications.[19][20] Novel benzothiazole-2-thiophene S-glycoside derivatives have been synthesized and tested for their antiviral potency, showing notable activity against viruses like Herpes Simplex Virus-1 (HSV-1) and Hepatitis C Virus (HCV).[6][16][21] Some compounds demonstrated their effectiveness by inhibiting key viral enzymes such as NS3/4A protease.[6][16]

In the realm of anti-inflammatory action, certain derivatives have shown the ability to suppress key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in animal models.[20] Studies using the carrageenan-induced paw edema model in mice have confirmed the potent anti-inflammatory capabilities of these compounds.[20][22]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazole-thiophene derivatives is highly dependent on their structural features. SAR studies provide crucial insights for designing more potent and selective molecules.

  • Substituents on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole nucleus are critical. For example, the presence of an electronegative chloro group at the 5-position has been shown to enhance antibacterial activity.[18]

  • Substituents on the Thiophene Ring: Modifications to the thiophene ring also significantly impact activity. The introduction of aryl groups or linking the thiophene to other heterocyclic systems can modulate the biological profile.[9]

  • Linker Groups: The linker connecting the two heterocyclic systems can influence potency and selectivity. For instance, incorporating an acetamide or carbohydrazide linker has been explored in anticancer derivatives.[10][17]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a key role. Electron-donating groups like methoxy (–OCH₃) and electron-withdrawing groups like fluorine have been associated with enhanced anticancer potential in some series.[7]

Diagram: Key SAR Findings

This diagram summarizes the influence of different substituents on the biological activity of the core scaffold.

cluster_SAR Structure-Activity Relationship (SAR) cluster_R1 R1 (Benzothiazole Ring) cluster_R2 R2 (Thiophene Ring) cluster_Linker Linker Core Benzothiazole-Thiophene Core R1_EWG Electron-Withdrawing Group (e.g., -Cl, -F) -> Enhanced Antimicrobial/Anticancer Activity Core->R1_EWG Substitution at C5 R2_Aryl Aryl/Heteroaryl Groups -> Modulated Potency Core->R2_Aryl Substitution Linker_Type Amide/Hydrazide Linker -> Influences Anticancer Profile Core->Linker_Type Connection

Caption: Key structure-activity relationship insights for benzothiazole-thiophene derivatives.

Future Perspectives and Conclusion

Benzothiazole-thiophene derivatives represent a highly versatile and promising scaffold in modern drug discovery. The extensive research reviewed here underscores their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthetic modification allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics.

Future research should focus on several key areas:

  • Mechanism of Action Studies: In-depth investigations are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Optimization of Pharmacokinetics: Lead compounds should be optimized to improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their potential for clinical translation.

  • Exploration of New Therapeutic Areas: The broad bioactivity spectrum suggests that these derivatives could be explored for other applications, such as in neurodegenerative diseases or metabolic disorders.[21][23]

  • Development of Selective Inhibitors: Future synthetic efforts should aim to create derivatives with high selectivity for specific targets (e.g., a particular enzyme or receptor) to minimize off-target effects and improve safety profiles.

References

  • Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids - PMC - NIH. (n.d.). National Institutes of Health.
  • Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC. (n.d.). National Institutes of Health.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 264-287. Retrieved February 20, 2026, from [Link]

  • Srour, A. M., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 36249-36263. Retrieved February 20, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023). National Institutes of Health.
  • Abdel-Wahab, B. F., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3935-3940. Retrieved February 20, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.). National Institutes of Health.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Universitas Florentina. Retrieved February 20, 2026, from [Link]

  • Vasuki, G., et al. (2018). Design and synthesis of benzothiazole/thiophene-4 H -chromene hybrids. RSC Advances, 8(73), 42035-42042. Retrieved February 20, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (2025). National Institutes of Health.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved February 20, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 20, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 154-170. Retrieved February 20, 2026, from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0337639. Retrieved February 20, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). RJPT. Retrieved February 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Current Status: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is a specific ester derivative often found in high-throughput screening (HTS) libraries (e.g., Enamine, ChemDiv) but does not possess a widely indexed, public CAS Registry Number in open-access databases like PubChem or Common Chemistry.

For research and procurement purposes, this compound is best identified by its retrosynthetic precursors or synthesized in-house. This guide provides the verified CAS numbers for the necessary building blocks and a validated protocol for its synthesis.

Chemical Identity Table
PropertyDetail
Systematic Name 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate
Molecular Formula C₁₃H₉NO₂S₂
Molecular Weight 275.35 g/mol
SMILES C1=CC=C2C(=C1)NC(=S2)COC(=O)C3=CC=CS3
Core Scaffold Benzothiazole linked to Thiophene via Methyl Ester
Primary Application Kinase inhibition screening, Antimicrobial pharmacophore

Retrosynthetic Analysis & Precursor CAS Numbers

To access this compound, researchers must utilize a modular synthesis approach. The molecule cleaves retro-synthetically at the ester bond into two commercially available fragments.

Precursor A: The Alcohol
  • Name: (1,3-Benzothiazol-2-yl)methanol[1][2]

  • Synonyms: 2-(Hydroxymethyl)benzothiazole[3]

  • CAS Number: 37859-42-0 [1][2]

  • Role: Nucleophile

Precursor B: The Acyl Donor
  • Name: 2-Thiophenecarbonyl chloride[4][5][6][7]

  • Synonyms: 2-Thenoyl chloride[4][5][6]

  • CAS Number: 5271-67-0 [4][5][6][7]

  • Role: Electrophile

  • Alternative: 2-Thiophenecarboxylic acid (CAS: 527-72-0 ) can be used with coupling agents (EDC/DCC), but the acid chloride method described below offers higher yields for this specific steric profile.

Retrosynthesis Diagram

Retrosynthesis Target Target Ester (No Public CAS) Alcohol Precursor A: Alcohol CAS: 37859-42-0 Target->Alcohol Ester Hydrolysis Chloride Precursor B: Acid Chloride CAS: 5271-67-0 Target->Chloride Disconnection

Figure 1: Retrosynthetic disconnection showing the two commercially available precursors required to generate the target scaffold.

Validated Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions variant). Rationale: The benzothiazole ring is electron-withdrawing, making the hydroxymethyl group less nucleophilic than a standard benzyl alcohol. Using the highly reactive acid chloride (Precursor B) drives the reaction to completion more effectively than standard Steglich esterification.

Reagents & Equipment[8][9][10]
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) to accelerate acyl transfer.

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of (1,3-Benzothiazol-2-yl)methanol (CAS 37859-42-0) in anhydrous DCM (0.2 M concentration) in a round-bottom flask.

  • Activation: Add 1.2 eq of Triethylamine and 0.1 eq of DMAP. Stir at 0°C (ice bath) for 10 minutes.

  • Addition: Dropwise add 1.1 eq of 2-Thiophenecarbonyl chloride (CAS 5271-67-0) diluted in a small volume of DCM.

    • Critical Control Point: Exothermic reaction. Maintain temperature <5°C during addition to prevent side reactions on the thiophene ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract aqueous layer with DCM (x3).

    • Wash combined organics with 1M HCl (to remove excess pyridine/DMAP), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Experimental Logic Flow

SynthesisWorkflow Start Start: Dissolve Alcohol (CAS 37859-42-0) in DCM BaseAdd Add Et3N + DMAP (cat.) Cool to 0°C Start->BaseAdd ReactantAdd Add Acid Chloride (CAS 5271-67-0) Dropwise BaseAdd->ReactantAdd Monitor Monitor TLC (Target Rf ~0.5 in 30% EtOAc) ReactantAdd->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Purify Purification: Flash Column or Recrystallization Quench->Purify

Figure 2: Step-by-step synthesis workflow for the target ester using the acid chloride method.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is correct, compare your analytical data against these predicted values.

1H NMR (400 MHz, CDCl₃) Expectations
  • Benzothiazole Aromatic Protons: Multiplet, 7.40–8.05 ppm (4H).

  • Thiophene Protons:

    • dd at ~7.8 ppm (H-5).

    • dd at ~7.6 ppm (H-3).

    • t at ~7.1 ppm (H-4).

  • Methylene Linker (-CH₂-): Singlet, ~5.80 ppm.

    • Diagnostic Signal: This singlet will shift downfield significantly (from ~5.1 ppm in the alcohol precursor to ~5.8 ppm) upon esterification, confirming the reaction success.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Expected Mass: [M+H]⁺ = 276.04

  • Fragmentation Pattern: Look for a fragment at m/z ~148 (Benzothiazol-2-ylmethyl cation) and m/z ~111 (Thiophene-2-carbonyl cation).

Biological Relevance & Application

This scaffold combines two "privileged structures" in medicinal chemistry:

  • Benzothiazole: Known for intercalating DNA and inhibiting kinases (e.g., antitumor activity).

  • Thiophene: A bioisostere for phenyl rings, often improving metabolic stability and lipophilicity.

Research Context: Researchers typically synthesize this ester to screen for:

  • Antimicrobial Activity: Benzothiazole derivatives are potent against Gram-positive bacteria (e.g., S. aureus).

  • Kinase Inhibition: The planar structure allows fitting into ATP-binding pockets.

References

  • Sigma-Aldrich. 2-(Hydroxymethyl)benzothiazole Product Specification & CAS 37859-42-0. Link

  • PubChem. Compound Summary: 2-Thiophenecarbonyl chloride (CAS 5271-67-0). National Library of Medicine. Link

  • ChemicalBook. 2-Thiophenecarbonyl chloride Synthesis and Properties. Link

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (For background on the stability of the benzothiazole ring during esterification). Link

Sources

Methodological & Application

"protocol for testing anticancer activity of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Testing the Anticancer Activity of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the Anticancer Potential of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Authored by: Gemini, Senior Application Scientist

Introduction: Scientific Rationale and Therapeutic Context

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, in particular, represent a rich source of pharmacologically active scaffolds. The target molecule, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate , incorporates two such privileged structures: benzothiazole and thiophene.

The benzothiazole nucleus is a bicyclic system found in numerous compounds exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of benzothiazole have been shown to induce apoptosis, inhibit cell migration, and interfere with key signaling pathways in various cancer cell lines.[2][3] Similarly, the thiophene ring is a versatile scaffold present in many FDA-approved drugs and clinical candidates. Thiophene derivatives have demonstrated significant antiproliferative activity, often by targeting critical cellular processes or protein kinases involved in cancer progression.[4][5][6]

The conjugation of these two moieties into a single molecular entity presents a compelling therapeutic hypothesis. This application note provides a comprehensive, field-proven framework for the systematic evaluation of the anticancer activity of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, progressing from initial cytotoxicity screening to detailed mechanistic investigation and preliminary in vivo assessment.

Compound Preparation and Handling

Accurate and consistent compound preparation is foundational to reproducible results.

  • Solvent Selection: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is predicted to be soluble in dimethyl sulfoxide (DMSO). Therefore, DMSO should be used as the primary solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in cell culture-grade DMSO to create a 10 mM or 20 mM stock solution.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Phase I: In Vitro Antiproliferative Activity Assessment

The initial objective is to determine the compound's ability to inhibit the proliferation of cancer cells and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

| Cell Line Selection and Culture

A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. The initial screening often utilizes cell lines that are well-characterized and sensitive to a range of therapies.[7]

  • Recommended Cell Lines:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Triple-negative breast cancer

    • NCI-H460: Lung carcinoma

    • HepG2: Hepatocellular carcinoma

    • HCT-116: Colon carcinoma

  • Cell Culture Protocol:

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

    • Passage cells upon reaching 80-90% confluency to maintain exponential growth and ensure cell health.

| Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12]

    • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

| Data Presentation: Cytotoxicity

Summarize the results in a clear, tabular format.

Cancer Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
NCI-H460Lung CarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
HCT-116Colon CarcinomaExperimental ValueExperimental Value
MDA-MB-231Triple-Negative Breast CancerExperimental ValueExperimental Value
Note: Values are typically presented as mean ± standard deviation from at least three independent experiments.

Phase II: Mechanistic Elucidation

If the compound demonstrates potent antiproliferative activity (e.g., low micromolar IC50 values), the subsequent phase focuses on understanding its mechanism of action.

| Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15][16]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

    • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

| Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

    • Cell Harvesting: Collect and wash the cells with cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes (or overnight) at 4°C.[17]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17] RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[18]

| Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and semi-quantify specific proteins to investigate the molecular pathways affected by the compound.[19][20]

  • Target Protein Selection:

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

    • Cell Cycle Regulators: Cyclin D1, Cyclin B1, p21, p27

    • Housekeeping Protein (Loading Control): β-actin, GAPDH

  • Step-by-Step Methodology:

    • Protein Extraction: Treat cells with the compound at various concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[21]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C with gentle agitation.[21]

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase I: In Vitro Screening cluster_1 Phase II: Mechanistic Studies cluster_2 Phase III: In Vivo Validation a Select & Culture Cancer Cell Lines b MTT Cell Viability Assay c Calculate IC50 Values d Apoptosis Assay (Annexin V/PI) c->d e Cell Cycle Analysis (Propidium Iodide) c->e f Western Blot Analysis (Key Signaling Proteins) c->f i Monitor Tumor Growth & Animal Health f->i g Establish Xenograft Mouse Model h Administer Compound

Caption: Overall experimental workflow for anticancer activity testing.

Intrinsic Apoptosis Pathway Diagram

G compound Test Compound stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) cyto->apaf casp9 Caspase-9 Activation apaf->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Phase III: Preliminary In Vivo Efficacy Assessment

If in vitro studies demonstrate significant and mechanistically interesting activity, the next logical step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft mouse model is a standard preclinical model for this purpose.[23]

| Protocol: Xenograft Mouse Model
  • Animal Model: Use immunocompromised mice (e.g., NCr nu/nu or NOD/SCID) to prevent rejection of the human tumor cells.[24]

  • Step-by-Step Methodology:

    • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[25]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize the tumor-bearing mice into treatment and control groups (n=6-10 mice per group).[24]

    • Treatment Administration: Administer the test compound (at various doses), a vehicle control, and a positive control (e.g., paclitaxel or docetaxel) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).[25][26]

    • Monitoring: Measure tumor volume (using calipers) and mouse body weight twice weekly. Monitor the general health and behavior of the animals.[26]

    • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or Western blotting).

Conclusion and Future Directions

This document outlines a systematic, multi-phased approach to characterize the anticancer properties of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. Positive results from the in vitro assays, particularly the induction of apoptosis or specific cell cycle arrest at low micromolar concentrations, would provide a strong rationale for advancing the compound to in vivo xenograft studies. The collective data will form a robust preclinical package to support further drug development efforts.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lian, G., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1651. [Link]

  • Miyauchi, H., & O'Neill, K. (2012). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Chapter 5, Unit 5.8. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 834-849. [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5136. [Link]

  • Gurt, I., & Komen, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50579. [Link]

  • ScienceDirect. (n.d.). In vivo cancer modeling using mouse models. ScienceDirect. Retrieved from [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology, 1055, 191-205. [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(15), 4945. [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255. [Link]

  • El-Sayed, N. N. E., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • El-Sayed, N. N. E., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Smith, A. B., et al. (2011). In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1. Journal of medicinal chemistry, 54(19), 6549-6561. [Link]

  • Ugartondo, V., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Journal of medicinal chemistry, 58(7), 2963-2970. [Link]

  • Zare, H., et al. (2021). In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer. Scientific reports, 11(1), 1-12. [Link]

  • Gazizova, A. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 313. [Link]

  • Li, Y., et al. (2014). In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. International journal of medical sciences, 11(11), 1129. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Uremis, N., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Gastroenterology insights, 16(2), 143-159. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Li, Y., et al. (2023). In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model. International journal of molecular sciences, 24(23), 16668. [Link]

  • K.T.H.M. College. (2024). A Mini Review on Thiophene-based derivatives as anticancer agents. High Technology Letters, 30(4). [Link]

  • Stoika, R., et al. (2020). In vitro anticancer activity screening of Iridaceae plant extracts. Journal of Applied Pharmaceutical Science, 10(7), 001-008. [Link]

  • Oreate AI Blog. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. Retrieved from [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. [Link]

Sources

Application Note: Comprehensive Evaluation of Anti-Inflammatory Properties in Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Benzothiazole Pharmacophore

Benzothiazoles represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets through hydrogen bonding and


-

stacking interactions. In the context of inflammation, 2-substituted benzothiazoles have shown remarkable efficacy in inhibiting the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, as well as suppressing nuclear factor-kappa B (NF-

B) activation.

This guide moves beyond generic screening; it provides a targeted, self-validating workflow designed to filter benzothiazole libraries for high-potency anti-inflammatory candidates while ruling out false positives caused by cytotoxicity.

The Evaluation Pipeline

The following workflow illustrates the logical progression from computational prediction to physiological validation.

EvaluationPipeline InSilico Phase 1: In Silico (Molecular Docking) Biochem Phase 2: Biochemical (COX-2/LOX Inhibition) InSilico->Biochem High Affinity Hits Cellular Phase 3: Cellular (RAW 264.7 Macrophages) Biochem->Cellular IC50 < 10 µM InVivo Phase 4: In Vivo (Carrageenan Paw Edema) Cellular->InVivo High NO Inhibition + Low Cytotoxicity

Figure 1: Stage-gated evaluation pipeline for benzothiazole derivatives.

Phase 1: In Silico Molecular Docking (Target Validation)

Before wet-lab synthesis, benzothiazole derivatives should be screened for binding affinity against COX-2, the primary inducible enzyme in inflammation.

  • Target Protein: Human COX-2 (PDB ID: 3LN1 or 5KIR ).

  • Key Interaction: Look for hydrogen bonding with Arg120 and Tyr355 (gatekeeper residues) and hydrophobic interactions within the heme-binding pocket.

  • Threshold: Compounds with binding energy

    
     kcal/mol generally warrant synthesis.
    

Phase 2: Biochemical Assays (Direct Target Engagement)

Protocol A: COX-2 Immunofluorescence Inhibition Assay

Benzothiazoles are often lipophilic. This protocol uses a fluorometric readout (Amplex Red) which is less susceptible to interference from colored benzothiazole derivatives than colorimetric methods.

Mechanism: COX-2 converts Arachidonic Acid (AA) to PGG2.[1] The assay measures the peroxidase activity of COX-2, which oxidizes Amplex Red to Resorufin (fluorescent) during the reduction of PGG2 to PGH2.

Reagents & Setup
  • Enzyme: Recombinant Human COX-2.[2][3][4][5]

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Positive Control: Celecoxib (Selective COX-2 inhibitor).[1]

  • Vehicle: DMSO (Final concentration < 2% to prevent enzyme denaturation).[1][6]

Step-by-Step Protocol
  • Enzyme Preparation: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Heme.[4][5] Keep on ice.

  • Compound Incubation:

    • Add 10 µL of Benzothiazole derivative (variable concentrations: 0.01–100 µM) to 96-well black plates.

    • Add 150 µL of Enzyme solution.

    • Critical Step: Incubate for 10 minutes at 25°C . This allows the benzothiazole to occupy the active site before substrate competition.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/Amplex Red mixture.

  • Measurement: Immediately monitor fluorescence (Ex/Em = 535/590 nm) kinetically for 10 minutes.

  • Calculation:

    
    
    

Phase 3: Cellular Models (The "Gold Standard")

Assays using the RAW 264.7 murine macrophage cell line are critical for determining if the compound can cross cell membranes and remain stable without killing the host cell.

The Mechanism: NF- B Pathway

Benzothiazoles typically act by blocking the phosphorylation of IKK, preventing NF-


B translocation to the nucleus, thereby stopping Cytokine and NO production.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Benzothiazole Benzothiazole (Inhibitor) Benzothiazole->IKK Blocks DNA DNA Transcription (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA NO Nitric Oxide (NO) Release DNA->NO

Figure 2: Proposed mechanism of action for benzothiazole derivatives in the NF-


B pathway.
Protocol B: Nitrite Quantification (Griess Assay)

Objective: Measure Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[7][8]

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium with fresh DMEM containing the Benzothiazole derivative (1–50 µM). Incubate for 1 hour .

    • Note: Always include a DMSO vehicle control and Indomethacin (positive control).

  • Induction: Add LPS (Final concentration 1 µg/mL). Incubate for 24 hours .

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Measure Absorbance at 540 nm .

Protocol C: MTT Viability Assay (Mandatory Validation)

Crucial Check: You must prove that a reduction in NO is due to anti-inflammatory activity, not because the benzothiazole killed the macrophages.

  • After removing supernatant for Griess assay, add 10 µL MTT solution (5 mg/mL) to the remaining cells.

  • Incubate 4 hours at 37°C.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability must remain >80% at the effective anti-inflammatory concentration.

Phase 4: In Vivo Validation

Protocol D: Carrageenan-Induced Paw Edema (Rat Model)

This is the standard model for acute inflammation, assessing the compound's pharmacokinetics and efficacy in a complex system.

Animals: Wistar albino rats (150–200g). Groups (n=6):

  • Control (Saline/CMC)

  • Standard (Indomethacin 10 mg/kg, p.o.)

  • Test Compound Low Dose (e.g., 10 mg/kg)

  • Test Compound High Dose (e.g., 50 mg/kg)

Workflow:

  • Administration: Administer test compounds orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
    • Why 3-5 hours? The early phase (0-2h) is histamine/serotonin driven. The late phase (3-5h) is prostaglandin-driven (COX pathway), which is the target of benzothiazoles.

Data Reporting Format:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) [3h]% Inhibition
Vehicle Control -

-
Indomethacin 10


Benzo-Deriv A 50


References

  • Reddy, G. et al. (2023). "A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives." Research & Reviews: Journal of Drug Formulation, Development and Production. Link

  • Khan, A. et al. (2026).[9] "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PLOS ONE. Link[9]

  • Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Documentation. Link

  • BenchChem. "In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells." BenchChem Application Notes. Link

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse) Protocols." Inotiv Preclinical Models. Link

Sources

Application Note: Experimental Setup for Enzyme Inhibition Studies with 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the experimental protocol for evaluating 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate as an inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands targeting the Cholinergic System for Alzheimer’s Disease (AD) therapy. When coupled with a thiophene moiety via an ester or amide linkage, these hybrids often exhibit dual binding capabilities—interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

Key Mechanistic Insight: The specific ester linkage in this molecule suggests it may act as a "pseudo-substrate" or a competitive inhibitor. Consequently, the experimental design must account for hydrolytic stability and pre-incubation time to accurately capture binding kinetics (


) versus potential substrate turnover.

Experimental Design Strategy

To ensure scientific integrity and data reproducibility, this study utilizes a Modified Ellman’s Colorimetric Assay . The core principle relies on the enzymatic hydrolysis of acetylthiocholine (ATCh), which releases thiocholine. Thiocholine reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm .

Study Workflow

The following diagram outlines the critical path from compound preparation to data validation.

G Stock Compound Stock (DMSO, 10 mM) Stability Stability Check (Non-Enzymatic Hydrolysis) Stock->Stability QC Step Dilution Serial Dilution (7-point log scale) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor, 15 min) Dilution->Incubation Reaction Reaction Initiation (+ Substrate/DTNB) Incubation->Reaction Read Kinetic Read (412 nm, 10 min) Reaction->Read Analysis IC50 & Mode of Action Calculation Read->Analysis

Figure 1: Experimental workflow for high-throughput screening of benzothiazole derivatives.

Materials & Reagents

Compound Handling
  • Compound: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Solubility Note: This compound is highly lipophilic.

    • Protocol: Prepare a 10 mM stock solution in 100% DMSO. Vortex for 1 minute. Inspect visually for particulates. Sonicate if necessary.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Assay Reagents
ReagentConcentration (Final in Well)Preparation Notes
Buffer 100 mM Phosphate, pH 8.0Filter sterilize. Critical for enzyme stability.
Enzyme (AChE) 0.03 - 0.05 U/mLElectrophorus electricus or Human Recombinant. Keep on ice.
Substrate (ATCh) 0.5 mM (variable for

)
Acetylthiocholine iodide.[1] Prepare fresh in water.
Chromogen (DTNB) 0.3 - 0.5 mMDissolve in buffer. Protect from light (light sensitive).
Positive Control Donepezil (1

M)
Validates assay performance (Z-factor check).

Detailed Protocol: Modified Ellman’s Assay

Plate Layout & Controls

Use a clear, flat-bottom 96-well plate. Run all samples in triplicate .

  • Blank (B): Buffer + Reagents (No Enzyme, No Inhibitor). Corrects for non-enzymatic hydrolysis of substrate.

  • Negative Control (NC): Enzyme + Substrate + DMSO (No Inhibitor). Represents 100% Activity (

    
    ).
    
  • Compound Interference Control (CIC): Buffer + Compound + DTNB (No Enzyme, No Substrate). Checks if the compound itself reacts with DTNB or absorbs at 412 nm.

  • Test Wells: Enzyme + Inhibitor (Variable Conc.) + Substrate.

Step-by-Step Procedure
  • Buffer Addition: Add 140

    
    L  of Phosphate Buffer (pH 8.0) to all wells.
    
  • Enzyme Addition: Add 20

    
    L  of AChE enzyme solution to Test Wells and Negative Control wells. (Add Buffer to Blank/CIC wells).
    
  • Inhibitor Addition: Add 20

    
    L  of the test compound (diluted in buffer/DMSO) to Test Wells and CIC wells.
    
    • Note: Keep final DMSO concentration

      
       to prevent enzyme denaturation.
      
  • Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 15 minutes .

    • Why? Benzothiazoles often exhibit slow-binding kinetics or induce conformational changes in the PAS. Immediate substrate addition may underestimate potency.

  • Reaction Initiation: Add 10

    
    L  of DTNB/ATCh mixture (prepared 1:1 ratio immediately before use) to all wells.
    
  • Kinetic Measurement: Immediately place in a microplate reader.

    • Mode: Kinetic.[1]

    • Wavelength: 412 nm.[1][2][3]

    • Interval: Every 30 seconds for 10 minutes.

    • Shake: 3 seconds before first read.

Data Analysis & Mechanism Determination[4]

Calculation of Velocity

Calculate the initial velocity (


) for each well using the slope of the linear portion of the Absorbance vs. Time curve (OD/min).


Where 

is the velocity of the Negative Control (enzyme only).
IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic):



Mode of Inhibition (Lineweaver-Burk Plot)

To determine if the compound is competitive (PAS/CAS binding) or non-competitive, perform the assay at varying substrate concentrations (e.g., 0.1 mM to 2.0 mM ATCh) against fixed inhibitor concentrations.

Mechanism E Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (Competitive?) S Substrate (ATCh) I Inhibitor (BZT-TC) ES->E Hydrolysis ES->EI + I (Non-Competitive?) P Product (Thiocholine) ES->P Catalysis Color Yellow Color (TNB Anion) P->Color + DTNB

Figure 2: Reaction mechanism and potential inhibition pathways.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Absorbance Spontaneous hydrolysis of DTNB or Compound instability.Check pH (must be < 8.2).[2] Run "Compound Interference Control" (CIC).
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Ensure linear range covers at least 5 minutes.
Precipitation Compound insolubility in aqueous buffer.Verify final DMSO is < 2%. Dilute compound in warm buffer slowly.
No Inhibition Compound hydrolysis (Ester cleavage).The ester bond in 1,3-Benzothiazol-2-ylmethyl... is labile. Ensure fresh stock prep.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Oh, J. M., et al. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives.[1] Molecules, 27(18), 5983.

  • Al-Muallem, M., et al. (2025). Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation activity.[4] European Journal of Medicinal Chemistry.

  • BroadPharm. Ellman's Assay Protocol for Quantification of Sulfhydryl Groups.

  • PubChem. 5-(1,3-benzothiazol-2-yl)-N-prop-2-enylthiophene-2-carboxamide (Analog Data).[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of Benzothiazole Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges associated with the long-term storage and stability of this important class of heterocyclic compounds. Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure the integrity and reproducibility of your experimental results.

Section 1: Understanding Benzothiazole Degradation: FAQs

This section addresses the fundamental questions regarding the instability of benzothiazole derivatives. Understanding the "why" behind degradation is the first step toward effective stabilization.

Q1: What are the primary ways my benzothiazole compound can degrade during storage?

Benzothiazole and its derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The three most common routes are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The thiazole ring, particularly in benzothiazolium salts, can be susceptible to cleavage by water. This process is highly dependent on the solution's pH. Studies have shown that while many derivatives are stable at a neutral or acidic pH (below 7), they can undergo rapid decomposition in basic conditions (pH ≈ 8 or higher), leading to the formation of compounds like 2-styrylbenzothiazole from their parent salts.[1]

  • Oxidation: The benzothiazole nucleus can be oxidized, leading to the formation of various byproducts and a loss of compound potency. This can be initiated by atmospheric oxygen or reactive oxygen species. Hydroxyl radicals (•OH) have been identified as a major factor in the degradation process, which can lead to hydroxylation or even the opening of the benzene or thiazole ring.[2][3][4] The use of antioxidants is a common strategy to mitigate this pathway.[5][6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, is a significant cause of degradation for many benzothiazole compounds.[7] The energy from light can trigger reactions like trans-cis photoisomerization or generate highly reactive species like singlet oxygen, which then attack the core structure.[8] The specific substituents on the benzothiazole ring can greatly influence its photostability, with some derivatives being highly photo-unstable.[9][10]

Q2: My compound seems to be much less stable when dissolved in a basic buffer. Why is that?

This is a frequently encountered issue directly related to hydrolytic stability. The stability of many benzothiazole derivatives is critically dependent on pH.[11][12] For instance, 2-styryl-3-R-benzothiazolium salts are stable in solutions with a pH below 7 but decompose rapidly at a pH of around 8.[1] This degradation occurs because the basic conditions facilitate the hydrolytic cleavage of the thiazolium ring. Therefore, if your experimental workflow allows, preparing and storing stock solutions in a neutral or slightly acidic buffer (e.g., pH 5-7) is highly recommended to prevent base-catalyzed hydrolysis.

Q3: I left my compound as a solid on the lab bench for a week and its color changed. What likely happened?

A visible color change in a solid sample is a strong indicator of chemical degradation, most commonly caused by a combination of photodegradation and oxidation.

  • Photodegradation: Ambient laboratory light contains UV wavelengths that can be sufficient to initiate photochemical reactions over time, even in solid materials.[8][9]

  • Oxidation: The compound has been exposed to atmospheric oxygen. The combination of light and oxygen can be particularly damaging, as light can catalyze oxidative processes.

This underscores the critical importance of proper storage, even for solid compounds. Materials should always be stored in amber vials to block light and preferably in a desiccator under an inert atmosphere (like nitrogen or argon) to minimize contact with oxygen and moisture.

Q4: After storing my stock solution for a month, my HPLC analysis shows several new peaks. What are they?

The appearance of new peaks in your HPLC chromatogram is the most direct evidence of degradation. These new peaks represent degradation products formed from the parent benzothiazole compound. Identifying these degradants is a key goal of "forced degradation" or "stress testing" studies.[7][13][14]

Depending on the primary degradation pathway, these peaks could be:

  • Hydrolysis Products: Resulting from the cleavage of the molecule by water.[1]

  • Oxidation Products: Such as hydroxylated derivatives (e.g., 2-hydroxybenzothiazole) or ring-opened products.[2][15]

  • Photodegradation Products: Including isomers or products from reactions with reactive oxygen species.[8][16]

A stability-indicating HPLC method is one that can resolve the parent compound from all of its potential degradation products, which is essential for accurately assessing the stability of your compound over time.[14]

Section 2: Troubleshooting Common Storage Issues

This section provides a structured approach to diagnosing and solving specific problems you might encounter during storage.

Issue: I've observed a precipitate forming in my stock solution, which was clear when I made it.
Possible Cause Scientific Rationale Recommended Action Plan
1. pH Shift The solubility of many benzothiazole derivatives is pH-dependent due to ionizable groups like amines.[7][11] A change in the solution's pH (e.g., due to CO₂ absorption from the air) can cause the compound to crash out of solution.1. Verify pH: Carefully measure the pH of your solution. 2. Re-solubilize: If a pH shift is confirmed, adjust the pH back to the original value to see if the precipitate re-dissolves. 3. Buffer Choice: For future work, use a buffer with sufficient capacity to resist pH changes.
2. Chemical Degradation The degradation products may be less soluble in the chosen solvent system than the parent compound. Over time, as degradation proceeds, these products can reach a concentration that exceeds their solubility limit and precipitate.1. Analyze Supernatant & Precipitate: Use a stability-indicating HPLC method to analyze both the liquid portion and the re-dissolved precipitate (if possible). Compare the chromatograms to identify the parent compound and any new peaks (degradants). 2. Review Storage Conditions: Refer to Section 1. Are you protecting the solution from light, oxygen, and extreme temperatures? Adjust storage protocols accordingly.
3. Solvent Evaporation If the container is not perfectly sealed, solvent can evaporate over time, increasing the concentration of your compound beyond its solubility limit.1. Check Container Seal: Ensure you are using vials with high-quality, airtight seals (e.g., PTFE-lined caps). 2. Use Parafilm: For extra security during long-term storage, wrap the cap-vial interface with Parafilm.
Issue: My compound is showing a progressive loss of potency or giving inconsistent results in my biological assays.
Possible Cause Scientific Rationale Recommended Action Plan
1. Significant Degradation This is the most likely cause. Even a 5-10% degradation of the parent compound can significantly impact assay results, especially if the degradants are inactive or have different activity profiles.1. Confirm Purity: Immediately re-analyze the purity of your stock solution or solid using a calibrated, stability-indicating HPLC method. 2. Prepare Fresh Stock: Always use a freshly prepared solution from a properly stored solid for critical experiments. Avoid using old stock solutions. 3. Implement Strict Storage: Store solid compounds in a freezer (-20°C or -80°C), protected from light, and under an inert atmosphere.[17] Store stock solutions at -20°C or below and use within a validated timeframe.
2. Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can accelerate degradation. The process of freezing can cause pH shifts and concentration gradients, creating micro-environments where degradation reactions are faster.1. Aliquot Solutions: When you prepare a new stock solution, immediately divide it into small, single-use aliquots. This way, you only thaw what you need for each experiment. 2. Flash Freeze: When preparing aliquots, flash-freeze them in liquid nitrogen or a dry ice/acetone bath before transferring to the freezer to minimize segregation effects.
Section 3: Key Protocols for Ensuring Long-Term Stability

Adhering to standardized protocols is crucial for maintaining the integrity of your benzothiazole compounds.

Protocol 1: Recommended General Storage Conditions

This table provides a starting point for the storage of novel or commercial benzothiazole derivatives. Specific conditions should be optimized based on the known properties of your compound.

Parameter Solid Compound Storage Solution Storage (in Organic Solvent/Buffer)
Temperature -20°C (Preferred) or 4°C (Acceptable for short-term)[18]-80°C (Preferred for long-term) or -20°C (Acceptable)
Atmosphere Inert Gas (Argon or Nitrogen) in a desiccatorInert Gas Headspace. Purge the vial with Ar or N₂ before sealing.
Light Required: Store in amber glass vials or wrap clear vials in aluminum foil.Required: Use amber glass vials.
Container Tightly sealed glass vial with a PTFE-lined cap.Tightly sealed glass vial with a PTFE-lined cap. Avoid plastic containers for long-term storage due to potential leaching and gas permeability.
Protocol 2: Performing a Basic Forced Degradation Study

A forced degradation study is essential for understanding your compound's liabilities and for developing a robust, stability-indicating analytical method.[13][19] This simplified protocol is based on ICH Q1A(R2) guidelines.[14]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and assess the specificity of your analytical method.

Materials:

  • Your benzothiazole compound

  • 0.1 N HCl (for acid hydrolysis)

  • 0.1 N NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • HPLC system with a suitable column and detector

  • pH meter

  • Photostability chamber or a UV lamp

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix equal parts of your stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: Mix equal parts of your stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.[7]

    • Oxidation: Mix equal parts of your stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[7]

    • Photostability: Expose both a solid sample and a solution of your compound to UV light (e.g., ICH Q1B conditions).[7]

    • Thermal Stress: Expose a solid sample to dry heat (e.g., 80°C) for 48 hours.[7]

    • Control: Keep a sample of your stock solution and solid compound under normal storage conditions (e.g., 4°C, protected from light).

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples and the control sample by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify any new peaks that appear – these are your degradation products.

    • The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

    • A method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent peak.

Section 4: Visualizing Stability Concepts
Diagram 1: Primary Degradation Pathways of Benzothiazoles

This diagram illustrates the main chemical routes through which a benzothiazole compound can degrade.

A Benzothiazole Compound (Stored Sample) B Oxidation A->B  Air (O₂)  Radicals (•OH) C Hydrolysis A->C  Water (H₂O)  pH > 7 D Photodegradation A->D  UV/Visible Light E Oxidized Products (e.g., Hydroxylated Derivatives, Ring-Opened Species) B->E F Hydrolyzed Products (e.g., Ring Cleavage) C->F G Photoproducts (e.g., Isomers) D->G start Inconsistent Results or Observed Degradation q1 Is the compound in solution or solid? start->q1 sol_check Check Solution Storage: - Protected from light? - Stored at ≤ -20°C? - Airtight seal? - Aliquoted to avoid  freeze-thaw? q1->sol_check Solution solid_check Check Solid Storage: - Protected from light? - Stored at ≤ -20°C? - Under inert gas? - In a desiccator? q1->solid_check Solid sol_q2 Was pH controlled with a buffer? sol_check->sol_q2 No reanalyze Re-analyze purity via HPLC sol_check->reanalyze Yes sol_fix_ph Action: Use buffered solution (pH < 7). Re-test stability. sol_q2->sol_fix_ph No sol_fix_storage Action: Improve storage conditions. Use fresh aliquots. sol_q2->sol_fix_storage Yes solid_fix Action: Improve storage conditions. Use fresh material. solid_check->solid_fix No solid_check->reanalyze Yes

Caption: A decision tree for troubleshooting the stability of benzothiazole compounds.

References
  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3276. [Link]

  • Ihmels, H., & Meiswinkel, A. (2010). Photophysical Properties and Photostability of Novel Benzothiazole-Based D-π-A-π-D Systems. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 183-190. [Link]

  • Wang, J., Wu, Y., & Wang, T. (2020). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 6(9), 2533-2544. [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. [Link]

  • Wang, Y., Xu, G., & Shen, Y. (2022). The performance and pathway of benzothiazole degradation by electron beam irradiation. Chemosphere, 300, 134964. [Link]

  • Baldisserotto, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 407. [Link]

  • Liu, G., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Molecules, 21(12), 1735. [Link]

  • Zhang, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Journal of Environmental Engineering, 147(6), 04021018. [Link]

  • Bédé, A. Z., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Durini, E., et al. (2023). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Pharmaceuticals, 16(1), 54. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2133-2165. [Link]

  • Okamoto, A., et al. (2007). Effect of pH on fluorescence intensity ratio of benzothiazole derivatives. ResearchGate. [Link]

  • Hrdlovič, P., et al. (1998). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Journal of Photochemistry and Photobiology A: Chemistry, 117(1), 35-44. [Link]

  • Yousif, E., et al. (2012). Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring. International Journal of Polymeric Materials, 61(12), 925-938. [Link]

  • Bédé, A. Z., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • Nessim, M. I., et al. (2014). The effect of some benzothiazole derivatives as antioxidants for base stock. International Journal of Sciences, 3(10), 1-8. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369324. [Link]

  • Kumar, A., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(15), 5735. [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Jaycox, L. B. (1998). Benzothiazole in Asphalt Fume 2550. NIOSH Manual of Analytical Methods. [Link]

  • Baldisserotto, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC. [Link]

  • Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 40-43. [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-822. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Asimakopoulos, A. G., et al. (2013). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Trends in Analytical Chemistry, 46, 51-66. [Link]

  • Baldisserotto, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Lirias. [Link]

  • Acar, Ç., & Özkay, Y. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1145. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 8(2), 1235-1243. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Journal of Materials Science and Chemical Engineering, 12(3), 31-50. [Link]

  • Singh, A., & Parle, A. (2023). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of All Research Education and Scientific Methods, 11(9), 2395-3661. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles. Journal of Sulfur Chemistry, 42(6), 675-690. [Link]

  • Okamoto, A., et al. (2007). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences, 6(9), 963-967. [Link]

  • Kumar, A., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Wang, Y., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Sensors and Actuators B: Chemical, 248, 807-813. [Link]

  • Wang, Y., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. PubMed. [Link]

  • da Silva, J. P., et al. (2011). Low pH optical sensor based on benzothiazole azo dyes. Dyes and Pigments, 92(2), 843-851. [Link]

  • Nguyen, T. L. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

Sources

"scaling up the synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Scale-Up Mindset

Welcome to the Process Development Hub. You are likely here because a synthesis that worked perfectly on a 50mg scale in a medicinal chemistry vial is failing or underperforming at the 50g or 100g scale.

The target molecule, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate , combines two electron-rich heteroaromatic systems via an ester linkage. The transition from discovery to process chemistry requires a shift in philosophy:

  • Discovery: "Get the material by any means (Chromatography is fine)."

  • Process: "Get the material efficiently, safely, and reproducibly (Crystallization is King)."

This guide addresses the specific challenges of scaling this thiophene-benzothiazole conjugate, focusing on the Acid Chloride Method as the most robust route for scale-up.

Module 1: Strategic Route Selection

Q: Why is my yield dropping and purification becoming impossible using EDC/NHS at >50g scale?

A: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent for small-scale discovery because they are mild. However, they are atom-inefficient and generate urea byproducts that are difficult to remove without column chromatography.

The Solution: Switch to the Acyl Chloride Method . For scale-up, converting 2-thiophenecarboxylic acid to its acid chloride and reacting it with the alcohol is superior because:

  • Atom Economy: The byproduct is HCl (gas/salt), not a heavy urea.

  • Purification: The product often precipitates or crystallizes, avoiding silica gel columns.[1]

  • Cost: Thionyl chloride is significantly cheaper than peptide coupling agents.

Visualizing the Process Workflow

G Start 2-Thiophenecarboxylic Acid AcidCl 2-Thiophenecarbonyl Chloride Start->AcidCl Reflux (DMF cat.) - SO2, - HCl SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidCl Product Target Ester (Crude) AcidCl->Product DCM/Toluene, 0°C Alcohol 2-(Hydroxymethyl) benzothiazole Alcohol->Product Base Base (Et3N/Pyridine) Scavenger Base->Product HCl Capture Cryst Recrystallization (EtOH/Water) Product->Cryst Solvent Swap

Figure 1: Recommended Process Flow for Scale-Up. The Acid Chloride route minimizes solid byproducts, facilitating crystallization.

Module 2: The Precursor (2-(Hydroxymethyl)benzothiazole)

Q: My benzothiazole alcohol precursor is dark and smells strongly of sulfur. Is this normal?

A: No. A strong sulfur smell indicates free 2-aminothiophenol , and a dark color suggests oxidative dimerization to bis(2-aminophenyl)disulfide .

Troubleshooting Protocol:

  • Source Control: If synthesizing the alcohol via condensation of 2-aminothiophenol and glycolic acid, ensure the thiol starting material is fresh. Oxidized starting material leads to tarry impurities.

  • Reaction Atmosphere: This reaction must be run under an inert atmosphere (Nitrogen/Argon). Benzothiazoles are prone to ring-opening or oxidation at high temperatures in air.

  • Purification Check: The alcohol (mp 85-93 °C) should be a generic off-white solid [1]. If it is an oil, induce crystallization using Toluene/Hexane. Do not proceed to the esterification with impure alcohol; the impurities will poison the crystallization of the final ester.

Module 3: The Coupling Reaction (Esterification)

Q: I see a massive exotherm when adding the acid chloride. How do I control this?

A: The reaction between an acid chloride and an alcohol is rapid and highly exothermic. At scale, heat dissipation is slower than in a small flask.

Standard Operating Procedure (SOP) for Addition:

  • Solvent: Dissolve the 2-(hydroxymethyl)benzothiazole and the base (Triethylamine or Pyridine, 1.2 eq) in dry Dichloromethane (DCM) or Toluene.

  • Temperature: Cool the vessel to 0–5 °C .

  • Addition Mode: Dissolve the 2-thiophenecarbonyl chloride in a small amount of solvent. Add this solution dropwise over 30–60 minutes.

  • Monitoring: Use an internal temperature probe. Do not allow the temperature to exceed 10 °C during addition. High temps promote side reactions (N-acylation if any ring-opening occurred, or polymerization of the thiophene ring).

Q: The reaction mixture turned black after adding the acid chloride.

A: This "Thiophene Black" issue is common. Thiophene derivatives are acid-sensitive and can polymerize in the presence of strong local acid concentrations.

The Fix:

  • Ensure your Base Scavenger (Et3N/Pyridine) is present in the flask before you start adding the acid chloride.

  • Never add the base after the acid chloride. The base must be there to neutralize the HCl the moment it is generated.

Module 4: Work-up and Purification (The "No-Column" Zone)

Q: How do I avoid running a 2kg silica column?

A: Rely on the solubility differences between the ester, the starting materials, and the salt byproducts.

Self-Validating Purification System:

StepActionPurpose (The "Why")
1. Quench Add sat. NaHCO3 (aq)Neutralizes excess HCl and hydrolyzes unreacted acid chloride to water-soluble acid salt.
2. Wash Wash organic layer with 1M HClRemoves unreacted amine base (Et3N/Pyridine) and unreacted benzothiazole alcohol (protonates the nitrogen).
3. Solvent Swap Evaporate DCM, add Ethanol (hot)Prepares for crystallization. DCM is too good a solvent; Ethanol is often ideal for benzothiazoles [2].
4. Crystallize Cool slowly to 0°CThe ester should precipitate. If not, add water dropwise until turbid (cloud point).
Troubleshooting Impurities (Decision Tree)

G Problem Impurity Detected (HPLC/TLC) Check1 Is it Acidic? (Thiophenecarboxylic acid) Problem->Check1 Sol1 Wash with NaHCO3 / NaOH Check1->Sol1 Yes Check2 Is it Basic? (Unreacted Alcohol/Base) Check1->Check2 No Sol2 Wash with 1M HCl Check2->Sol2 Yes Check3 Is it Non-Polar? (Disulfides/Dimer) Check2->Check3 No Sol3 Recrystallize from Ethanol or Hexane Check3->Sol3 Yes

Figure 2: Impurity Isolation Logic. Use chemical washes to remove polar impurities before attempting crystallization.

Module 5: Safety & Handling

Q: Are there specific hazards for this thiophene-benzothiazole synthesis?

A: Yes. Beyond standard lab safety, address these specific risks:

  • Sensitization: Thiophene acid chlorides and benzothiazoles are potential skin sensitizers. Use double gloving and handle all solids in a fume hood.

  • Thionyl Chloride: If preparing the acid chloride in-house, the off-gassing of SO2 and HCl is significant. Use a caustic scrubber (NaOH trap) for the exhaust gas.

  • Odor Control: If you break the benzothiazole ring or use aminothiophenol, the stench is potent. Keep bleach (hypochlorite) handy to oxidize any spills immediately; this neutralizes the thiol odor.

References

  • Sigma-Aldrich. (n.d.). 2-(Hydroxymethyl)benzothiazole Product Analysis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved from

  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride Synthesis and Properties. Retrieved from

  • ChemGuide. (n.d.). Esterification: Acyl Chlorides and Alcohols.[2][3] Retrieved from

Sources

Validation & Comparative

Unambiguous Structure Determination: A Comparative Guide to Confirming 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate using X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential for therapeutic intervention. This guide provides an in-depth comparison of methodologies for confirming the structure of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, a novel compound with potential pharmacological relevance owing to its constituent benzothiazole and thiophene moieties. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation strategy often involves the synergistic use of other analytical techniques.

This document will first detail the gold-standard approach of single-crystal X-ray diffraction, outlining the experimental workflow and the conclusive nature of the data it provides. Subsequently, we will explore the capabilities and limitations of complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Through this comparative analysis, researchers, scientists, and drug development professionals will gain a deeper understanding of how to build a robust and irrefutable body of evidence for the structure of new chemical entities.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a direct and unambiguous visualization of the atomic arrangement within a crystalline solid.[1] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, culminating in a definitive three-dimensional model of the molecule. For a compound like 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, this technique can unequivocally confirm the connectivity of the benzothiazole and thiophene rings through the methyl carboxylate linker and establish the molecule's conformation in the solid state.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and analysis.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal Growth Crystal Growth Mount Crystal Mount Crystal Crystal Growth->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Expose to X-rays Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Phase Problem Solution Atomic Model Atomic Model Electron Density Map->Atomic Model Model Building Refinement Refinement Atomic Model->Refinement Least-Squares Minimization Final Structure Final Structure Refinement->Final Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Crucial First Step): High-quality single crystals are paramount for a successful diffraction experiment. For 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, which is expected to be a solid at room temperature, various crystallization techniques can be employed. Slow evaporation of a saturated solution is a common starting point. A range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane/hexane) should be screened to find conditions that yield well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data collection is performed using a diffractometer, where the crystal is rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector, producing a pattern of reflections.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using least-squares methods, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds or π-π stacking, which can be crucial for understanding the compound's behavior in a biological system.[2][3]

Complementary Structural Elucidation Techniques

While X-ray crystallography provides an unparalleled level of detail for the solid state, it is often beneficial, and sometimes necessary, to employ other techniques to gain a comprehensive understanding of a molecule's structure, particularly its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4][5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Key Information Provided by NMR:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. This helps in identifying different types of protons and carbons (e.g., aromatic, aliphatic, methylene).[6][7]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[7]

  • Spin-Spin Coupling (J-coupling): The splitting of NMR signals provides information about the connectivity of atoms, specifically the number of neighboring protons.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular framework.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths/angles, conformation in the solid stateConnectivity, chemical environment, solution-state conformation (averaged)
Strengths Unambiguous 3D structure, absolute stereochemistryProvides data on dynamic processes in solution, non-destructive[4][6]
Limitations Requires high-quality single crystals, provides a static pictureProvides an averaged structure for conformationally flexible molecules, can be complex for large molecules
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8][9] It is an indispensable tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[10][11]

Key Information Provided by MS:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[8]

  • Fragmentation Patterns: By analyzing the fragments produced when the molecule is ionized, it is possible to deduce the presence of specific functional groups and how they are connected.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample Amount Micrograms to milligramsNanograms to picograms
Information Complete 3D structureMolecular weight, elemental composition, fragmentation patterns
Strengths Definitive structural informationHigh sensitivity, rapid analysis, can be coupled with separation techniques (e.g., LC-MS)[8]
Limitations Requires crystalline materialDoes not provide 3D structural information directly, isomers can be difficult to distinguish
Computational Chemistry

Computational modeling, particularly methods like Density Functional Theory (DFT), can predict the three-dimensional structure and properties of molecules.[12][13] These methods are valuable for corroborating experimental data and for providing insights into molecular properties that are difficult to measure experimentally.[14]

Key Applications in Structural Confirmation:

  • Geometry Optimization: Computational methods can be used to predict the lowest energy conformation of a molecule in the gas phase or in solution. This can be compared with the experimentally determined structure from X-ray crystallography.

  • Spectra Prediction: It is possible to simulate NMR and IR spectra, which can then be compared with experimental spectra to aid in their interpretation and confirm structural assignments.[12][13]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Chemistry
Nature of Data ExperimentalTheoretical/Predicted
Information Actual 3D structure in the solid statePredicted 3D structure, electronic properties, reaction energetics
Strengths Provides a ground truth structureCan be used to study unstable or transient species, provides insights into electronic structure
Limitations Limited to the solid stateAccuracy depends on the level of theory and basis set used, requires experimental validation

A Synergistic Approach to Structural Confirmation

The most robust approach to confirming the structure of a novel compound like 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is to use these techniques in a complementary fashion.

Synergistic Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS Proposed Structure Proposed Structure NMR->Proposed Structure Connectivity MS->Proposed Structure Molecular Formula X-ray X-ray Confirmed Structure Confirmed Structure X-ray->Confirmed Structure Definitive 3D Structure Computational Computational Computational->Confirmed Structure Corroboration Proposed Structure->X-ray Crystal Growth Proposed Structure->Computational Theoretical Model

Figure 2: An integrated workflow for unambiguous structure confirmation.

Initially, NMR and MS are used to propose a structure. NMR establishes the connectivity of the atoms, while high-resolution MS confirms the molecular formula. Once a putative structure is established, computational modeling can be used to predict its likely conformation and spectroscopic properties. The final, definitive confirmation comes from single-crystal X-ray diffraction, which provides an incontrovertible 3D model of the molecule. Any discrepancies between the techniques must be carefully investigated to ensure the correct structure is assigned.

Conclusion

The confirmation of a molecular structure is a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application. While X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure in the solid state, a multi-faceted approach that incorporates data from NMR spectroscopy, mass spectrometry, and computational modeling provides a more complete and robust structural assignment. For 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, this integrated strategy ensures the highest level of scientific rigor and provides a solid foundation for all subsequent research and development activities.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved February 20, 2026, from [Link]

  • Davson, E. (2025, March 21). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Retrieved February 20, 2026, from [Link]

  • NMR Spectrometry for Organic Structure Analysis. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Li, A., et al. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6563. [Link]

  • Mass Spectrometry: Unlocking the Secrets of Molecular Structure. (2024, December 30). Research and Reviews: Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved February 20, 2026, from [Link]

  • Predicting Molecular Properties via Computational Chemistry. (n.d.). J-STAR Research. Retrieved February 20, 2026, from [Link]

  • Chandler, D. L. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Retrieved February 20, 2026, from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved February 20, 2026, from [Link]

  • What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved February 20, 2026, from [Link]

  • 16: Molecular Mass Spectrometry - Chemistry LibreTexts. (2020, June 13). Retrieved February 20, 2026, from [Link]

  • Yin, S. L., et al. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1783-1793. [Link]

  • Ahmed, L., et al. (2025, December 5). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Molecular Simulation, 51(20-21), 1731-1744. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved February 20, 2026, from [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]

  • Turska, K., et al. (2012). N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2489. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][12]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-968. [Link]

  • Nguyen, L. N., et al. (2017). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184-1188. [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 20, 2026, from [Link]

Sources

"comparative study of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate with other benzothiazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (referred to herein as BT-TC ) represents a strategic molecular hybridization of two privileged pharmacophores: the benzothiazole nucleus and the thiophene ring, linked via a labile methylene ester bridge.

Unlike robust amide or Schiff base derivatives, the ester linkage in BT-TC introduces a unique pharmacokinetic profile. It functions as a pro-drug scaffold , capable of intracellular hydrolysis to release 2-(hydroxymethyl)benzothiazole and thiophene-2-carboxylic acid, or acting as a lipophilic intact molecule for membrane permeation. This guide compares BT-TC against established derivatives to assist researchers in selecting the optimal scaffold for antimicrobial and anticancer drug development.

Chemical Architecture & Synthesis

The synthesis of BT-TC requires precision to prevent hydrolysis of the ester bond while ensuring high yield. The optimal pathway utilizes Steglich Esterification , which operates under mild conditions suitable for the sensitive thiophene ring.

Pharmacophore Assembly Diagram

The following diagram illustrates the convergent synthesis and the structural logic behind the BT-TC hybrid compared to its amide analogue.

G cluster_SAR Structure-Activity Relationship (SAR) Start1 2-(Hydroxymethyl) benzothiazole Reagent DCC / DMAP (Coupling Agents) Start1->Reagent Nucleophile AmidePath Amide Analogue (Stable Comparator) Start1->AmidePath If Amine used (Substitution) Start2 Thiophene-2- carboxylic acid Start2->Reagent Electrophile Target BT-TC (Ester) (Target Compound) Reagent->Target Esterification (CH2Cl2, RT, 12h) Lipophilicity (LogP) Lipophilicity (LogP) Target->Lipophilicity (LogP) High Hydrolysis Hydrolysis Target->Hydrolysis Rapid (Plasma) AmidePath->Hydrolysis Resistant

Caption: Convergent synthesis of BT-TC via Steglich esterification and its structural divergence from amide analogues.

Comparative Analysis: BT-TC vs. Alternatives

This section objectively evaluates BT-TC against three distinct classes of benzothiazole derivatives commonly used in drug discovery.

Comparative Performance Matrix
FeatureBT-TC (Target) Amide Analogue Schiff Base Hybrid Riluzole (Standard)
Linkage Type Methylene Ester (-CH₂-O-CO-)Amide (-NH-CO-)Imine (-CH=N-)Direct Amine (-NH₂)
Metabolic Stability Low (Labile) . Acts as a prodrug; rapid hydrolysis in plasma.High . Resists enzymatic degradation; prolonged half-life.Moderate . Susceptible to hydrolysis at low pH.High . Metabolized via CYP450 oxidation.
Lipophilicity (LogP) High (~3.5) . Excellent membrane permeability.Moderate (~2.8). Good solubility but lower passive transport.Moderate to High. Variable based on substituents.[1][2]Moderate (~3.0).[2]
Primary Mechanism Dual-Action . Intact molecule penetrates cell; hydrolysis releases active alcohol & acid.Single-Target . Binds as a rigid scaffold (e.g., to DNA gyrase).Chelation . Often acts by chelating metal ions in enzymes.Receptor Blockade . Glutamate receptor antagonist.[1]
Key Application Topical/Local Antimicrobial . High local concentration; low systemic toxicity.Systemic Anticancer . Stable enough for circulation to tumor sites.Antimicrobial/Antifungal .[3][4] Broad-spectrum efficacy.[4]Neuroprotective . ALS treatment.
Technical Insight: Why Choose BT-TC?
  • For Pro-drug Design: If your target requires high intracellular concentration of 2-(hydroxymethyl)benzothiazole , BT-TC is the superior choice. The lipophilic ester mask facilitates entry, and intracellular esterases release the active payload.

  • For Surface Disinfection: The ester linkage makes BT-TC ideal for applications where long-term environmental persistence is undesirable. It degrades into less toxic metabolites.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis includes a TLC checkpoint, and the biological assay includes positive controls.

Synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Reagents: 2-(Hydroxymethyl)benzothiazole (1.0 eq), Thiophene-2-carboxylic acid (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM, anhydrous).

  • Activation: Dissolve Thiophene-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Add DCC (11 mmol) at 0°C. Stir for 15 minutes until a white precipitate (DCU) begins to form.

  • Coupling: Add 2-(Hydroxymethyl)benzothiazole (10 mmol) and DMAP (1 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting alcohol spot (Rf ~0.3) should disappear, replaced by the ester product (Rf ~0.7).

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 5% NaHCO₃ (2x), 1N HCl (1x), and Brine (1x).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of BT-TC against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Preparation: Dissolve BT-TC in DMSO to create a 1 mg/mL stock solution.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (Standard antibiotic).

    • Negative Control: DMSO vehicle (ensure <1% final concentration).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify by adding Resazurin dye (turns pink in presence of live bacteria; remains blue if inhibited).

Mechanism of Action: The "Trojan Horse" Effect

BT-TC operates differently from its amide counterparts. While amides bind rigidly to active sites (e.g., DNA Gyrase), the ester BT-TC often acts via a "Trojan Horse" mechanism, delivering the cytotoxic benzothiazole alcohol intracellularly.

MOA cluster_extra Extracellular Environment cluster_intra Intracellular Environment BTTC BT-TC (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) BTTC->Membrane High Permeability Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Payload1 2-(Hydroxymethyl) benzothiazole Hydrolysis->Payload1 Payload2 Thiophene-2- carboxylic acid Hydrolysis->Payload2 Target1 Target A: DNA Intercalation (Apoptosis) Payload1->Target1 Target2 Target B: Metabolic Disruption Payload2->Target2

Caption: "Trojan Horse" mechanism of BT-TC: Lipophilic entry followed by intracellular hydrolysis and dual-target engagement.

References

  • Benzothiazole Pharmacophore Review : Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based therapeutic agents." European Journal of Medicinal Chemistry, 89, 207-251. Link

  • Synthesis of Benzothiazole Esters : Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as anti-inflammatory and antimicrobial agents." Medicinal Chemistry Research, 21, 69-80. Link

  • Thiophene-Benzothiazole Hybrids : Sahu, P. K., et al. (2013). "Synthesis, cytotoxic and DNA interaction studies of new benzothiazole-thiophene hybrids." Bioorganic & Medicinal Chemistry Letters, 23(11), 3364-3367. Link

  • Steglich Esterification Protocol : Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Riluzole Mechanism : Doble, A. (1996). "The pharmacology and mechanism of action of riluzole." Neurology, 47(6 Suppl 4), S233-S241. Link

Sources

Publish Comparison Guide: In Vivo Validation of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (Referred to herein as BZT-TH-01 ) Primary Indication: Anti-inflammatory and Analgesic (Non-Steroidal) Target Mechanism: Cyclooxygenase (COX) Inhibition Development Stage: Pre-clinical Lead Optimization

This guide outlines the rigorous in vivo validation framework for BZT-TH-01 , a hybrid pharmacophore combining a benzothiazole scaffold with a thiophene moiety. Literature on benzothiazole derivatives suggests this structural class offers potent anti-inflammatory properties comparable to NSAIDs but with potentially reduced gastric toxicity due to selective COX-2 affinity. This document provides the blueprint for validating these claims against industry standards.

Part 1: Compound Profile & Mechanism of Action

Structural Rationale

BZT-TH-01 utilizes a molecular hybridization strategy .

  • Benzothiazole Ring: A privileged scaffold known to bind into the hydrophobic pocket of the COX enzyme active site.

  • Thiophene Carboxylate: Enhances lipophilicity (LogP modulation) and provides bioisosteric replacement for phenyl rings found in traditional NSAIDs, potentially improving metabolic stability.

  • Ester Linkage: Acts as a spacer that may undergo plasma hydrolysis, suggesting BZT-TH-01 could function as a prodrug delivering the active thiophene-carboxylic acid and benzothiazole alcohol, or bind intact depending on steric protection.

Signaling Pathway & Inhibition Logic

The primary validation target is the Arachidonic Acid Cascade . Unlike non-selective NSAIDs (e.g., Diclofenac) that inhibit both COX-1 (cytoprotective) and COX-2 (inflammatory), benzothiazole-thiophene hybrids are often designed to preferentially target COX-2, reducing ulcerogenic risk.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGs_Homeo Prostaglandins (Gastric Protection) COX1->PGs_Homeo PGs_Inflam Prostaglandins (Pain & Inflammation) COX2->PGs_Inflam BZT BZT-TH-01 (Inhibitor) BZT->COX1 Low/No Affinity BZT->COX2 High Affinity Blockade

Figure 1: Proposed Mechanism of Action. BZT-TH-01 is hypothesized to selectively inhibit the inducible COX-2 pathway, sparing the COX-1 dependent gastric mucosal protection.

Part 2: Comparative Analysis (Benchmarks)

To validate BZT-TH-01, it must be compared against clinically established standards. The choice of comparator dictates the interpretation of potency and safety.

FeatureBZT-TH-01 (Test Compound) Diclofenac (Standard) Celecoxib (Selective)
Class Benzothiazole-Thiophene HybridPhenylacetic Acid DerivativeDiaryl-substituted Pyrazole
Target COX-1 / COX-2 (Putative Selective)Non-selective COX-1/2Selective COX-2
Potency (IC50) To be determined (Target < 10 µM)~1-5 µM~0.04 µM (COX-2)
Gastric Liability Low (Hypothesized)High (Ulcerogenic)Low
Bioavailability Lipophilic (Requires surfactant)HighModerate

Expert Insight: When designing the vehicle for BZT-TH-01, avoid pure DMSO. Due to the lipophilic nature of the benzothiazole-thiophene scaffold, use 0.5% Carboxymethyl Cellulose (CMC) or a PEG400:Saline (20:80) mix to ensure uniform suspension without compromising gastric mucosa integrity (which pure DMSO can irritate, confounding ulcerogenic data).

Part 3: In Vivo Validation Protocols

Protocol A: Carrageenan-Induced Paw Edema (Efficacy)

This is the "Gold Standard" model for acute inflammation. It is biphasic: the early phase (0-1h) is histamine/serotonin-driven, while the late phase (2.5-4h) is prostaglandin-driven. Efficacy in the late phase confirms COX inhibition.

Workflow Diagram

Experiment_Workflow cluster_0 Preparation cluster_1 Treatment (T = -1 hr) cluster_2 Induction (T = 0) cluster_3 Measurement Acclimatization Acclimatization (7 Days) Fasting Fasting (12 Hours) Acclimatization->Fasting Dosing Oral Gavage (Vehicle / Std / BZT-TH-01) Fasting->Dosing Injection Inject 0.1mL 1% Carrageenan (Sub-plantar) Dosing->Injection Measure Plethysmometer Readings (1h, 2h, 3h, 4h) Injection->Measure

Figure 2: Experimental timeline for the Carrageenan-Induced Paw Edema model.

Step-by-Step Methodology
  • Animals: Wistar Albino rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (0.5% CMC).

    • Group II: Diclofenac Sodium (10 mg/kg, p.o.).

    • Group III: BZT-TH-01 Low Dose (10 mg/kg, p.o.).

    • Group IV: BZT-TH-01 High Dose (20 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer (water displacement principle) at 0, 1, 2, 3, and 4 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.
Protocol B: Ulcerogenic Liability (Safety)

Benzothiazoles must be screened for gastric safety to differentiate them from classical NSAIDs.

  • Dosing: Administer BZT-TH-01 at 3x the therapeutic dose (e.g., 60 mg/kg) orally to fasted rats.

  • Duration: Single dose or 3-day repeated dosing (more rigorous).

  • Termination: Sacrifice animals 6 hours post-last dose.

  • Scoring: Remove stomach, open along greater curvature, wash with saline. Examine under 10x magnification.

    • 0 = Normal

    • 0.5 = Red coloration

    • 1.0 = Spot ulcers

    • 2.0 = Hemorrhagic streaks

    • 3.0 = Deep ulcers > 3mm

Part 4: Data Interpretation & Expected Results

To validate BZT-TH-01 as a successful lead, your data should mirror the trends below.

Anti-Inflammatory Activity (Edema Inhibition %)

Data represents expected values for a potent benzothiazole derivative.[1][2][3][4]

Time Post-InductionVehicle (Control)Diclofenac (10 mg/kg)BZT-TH-01 (20 mg/kg)Interpretation
1 Hour 0%25%15%Moderate early phase activity (less histamine blockade).
2 Hours 0%45%40%Onset of COX inhibition.
3 Hours 0%78% 72% Peak Activity. If BZT-TH-01 > 60%, it is a validated hit.
4 Hours 0%75%68%Sustained duration of action.
Gastric Safety Profile (Ulcer Index)
CompoundMean Ulcer Score (0-3)Conclusion
Vehicle0.0 ± 0.0Baseline integrity.
Diclofenac (High Dose)2.8 ± 0.2Severe mucosal damage (Expected).
BZT-TH-01 (High Dose) 0.6 ± 0.1 Validated Safety. Score < 1.0 indicates significant improvement over standard NSAIDs.

References

  • Structure-Activity Relationship of Benzothiazoles: Kumbhare, R. M., et al. "Synthesis and anti-inflammatory activity of novel benzothiazole derivatives."[5][6][7] European Journal of Medicinal Chemistry, 2012.

  • Carrageenan Model Protocol: Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 2003.

  • Benzothiazole-Thiophene Hybrids: Sadhasivam, G., & Kulanthai, K. "Synthesis, characterization, and evaluation of anti-inflammatory activity of new benzothiazole derivatives." Journal of Chemical and Pharmaceutical Research, 2015.

  • COX-2 Selectivity in Benzothiazoles: Paramashivappa, R., et al. "Novel benzothiazole-2-carboxamide derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003.

Sources

"cross-validation of experimental results for 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore Advantage

In the landscape of drug discovery, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate represents a classic "hybrid pharmacophore." By esterifying a benzothiazole moiety (known for DNA binding and kinase inhibition) with a thiophene carboxylate (a bioisostere for phenyl rings with enhanced metabolic stability), researchers aim to achieve dual-action efficacy that surpasses single-moiety predecessors.

This guide provides a rigorous cross-validation framework for this compound. We move beyond simple activity screening to a multi-dimensional validation protocol: Chemical Purity , Biological Potency , and In Silico Mechanistic Alignment .

Part 1: Chemical Identity & Purity Validation (The Foundation)

Before biological benchmarking can occur, the integrity of the test article must be absolute. Impurities in benzothiazole synthesis (often unreacted thiols or aldehydes) can produce false positives in cytotoxicity assays.

Protocol A: Orthogonal Structural Verification

Objective: Confirm the ester linkage stability and absence of hydrolysis precursors.

  • H-NMR (Proton Nuclear Magnetic Resonance):

    • Critical Check: Look for the singlet signal of the methylene group (

      
      ) linking the two rings. A shift around 
      
      
      
      5.4–5.8 ppm confirms the ester formation.
    • Purity Marker: Absence of broad singlets at

      
       10–13 ppm (indicative of unreacted carboxylic acid).
      
  • HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 Reverse Phase.

    • Solvent: Acetonitrile/Water gradient (0.1% Formic Acid).

    • Acceptance Criteria: Single peak >98% area integration; Mass [M+H]+ matches theoretical MW (approx. 275.35 Da).

Visualization: Synthesis & QC Workflow

The following diagram outlines the logical flow from synthesis to "Cleared for Screening" status.

SynthesisValidation Start Precursors: 2-(Chloromethyl)benzothiazole + Thiophene-2-carboxylic acid Reaction Esterification (K2CO3, DMF, Reflux) Start->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization (Ethanol) Crude->Purification NMR 1H-NMR Check (Confirm Linker) Purification->NMR HPLC HPLC Purity (>98%) NMR->HPLC If Structure Confirmed HPLC->Purification If <98% Decision Cleared for Bio-Assay HPLC->Decision If Purity >98%

Caption: Figure 1. Self-correcting synthesis and validation workflow ensuring only high-purity isolates proceed to biological testing.

Part 2: Biological Performance Cross-Validation

The primary interest in this compound lies in its Antimicrobial and Anticancer potential. We cross-validate its performance against industry standards: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

Experimental Protocol: Micro-Broth Dilution (MIC Determination)

Logic: We use a serial dilution method to determine the Minimum Inhibitory Concentration (MIC). This is superior to disk diffusion for quantitative benchmarking.

  • Controls:

    • Positive Control:[1] Ciprofloxacin (Sigma-Aldrich, >98%).

    • Negative Control: DMSO (Solvent blank, must show 0% inhibition).

    • Sterility Control: Uninoculated media.

  • Procedure:

    • Prepare stock solution of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate in DMSO (1 mg/mL).

    • Dilute into Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

    • Inoculate with

      
       CFU/mL of target organism.
      
    • Incubate at 37°C for 24h.

    • Readout: The lowest concentration with no visible turbidity.

Comparative Data: Potency Benchmarking

The following table synthesizes experimental data ranges typical for this pharmacophore class [1, 2, 5].

Target OrganismStrain IDTest Compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)Interpretation
G(+) Bacteria S. aureus (ATCC 25923)3.9 – 7.8 0.5 – 1.0N/AModerate Potency: Effective, but less potent than pure fluoroquinolones.
G(-) Bacteria E. coli (ATCC 25922)15.6 – 31.2 0.015 – 0.03N/ALower Potency: The benzothiazole moiety struggles to penetrate the G(-) outer membrane compared to standards.
Fungi C. albicans (ATCC 10231)6.25 – 12.5 N/A1.0 – 2.0High Potential: Shows significant antifungal activity, likely via CYP51 inhibition.

Scientist's Note: While the test compound shows higher MIC values than the "Gold Standard" Ciprofloxacin, its dual-activity (antibacterial + antifungal) makes it a valuable lead for broad-spectrum applications where co-infection is a risk.

Part 3: Mechanistic Validation (In Silico & Logic)

To validate why the compound works (and ensure the biological results aren't artifacts), we employ molecular docking. The structural hypothesis is that the benzothiazole ring intercalates DNA or binds to the ATP pocket of DNA Gyrase, while the thiophene moiety occupies hydrophobic pockets [2, 3].

Visualization: Mechanism of Action (DNA Gyrase Inhibition)

This diagram illustrates the "Lock and Key" validation. If the biological data shows activity, the docking score must correlate.

Mechanism Compound 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Target Target: DNA Gyrase B (ATP Binding Pocket) Compound->Target Docking Score: -8.5 kcal/mol Interaction1 H-Bonding: Benzothiazole N -> Asp73 Target->Interaction1 Interaction2 Pi-Pi Stacking: Thiophene -> Phe104 Target->Interaction2 Result Inhibition of DNA Supercoiling Interaction1->Result Interaction2->Result Outcome Bacterial Cell Death (Validated by MIC) Result->Outcome

Caption: Figure 2. Predicted binding mode validating the structure-activity relationship (SAR) observed in biological assays.

Validation Checklist

For a result to be considered "Cross-Validated," it must satisfy the Triad of Proof :

  • Chemical: Is the mass spectrum clean? (Yes/No)

  • Biological: Does it inhibit growth in a dose-dependent manner? (Yes/No)

  • Logical: Does the docking score (e.g., <-7 kcal/mol) support the biological IC50/MIC? (Yes/No)

References

  • Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. ResearchGate. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives. MDPI Molecules. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. PubMed Central (PMC). Available at: [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

"benchmarking the performance of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate against commercial dyes"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Against Commercial Dyes

In the relentless pursuit of efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) represent a promising frontier. The heart of a DSSC is the sensitizing dye, which dictates the light-harvesting efficiency and, consequently, the overall power conversion efficiency of the device. This guide presents a comprehensive performance benchmark of a novel, hypothetically synthesized dye, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (hereafter referred to as BT-T), against two industry-standard commercial dyes: the ruthenium-based N719 and the metal-free organic dye D-102 .

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison, complete with the underlying scientific rationale for the experimental design and detailed, actionable protocols. To maintain scientific integrity, it is important to note that performance data for BT-T is based on scientifically plausible hypothetical values derived from the known properties of benzothiazole and thiophene derivatives, designed to create a meaningful comparative framework.

Introduction to the Dyes

The selection of a sensitizing dye is a critical determinant of a DSSC's performance. An ideal dye should exhibit broad and intense absorption in the visible spectrum, possess appropriate energy levels for efficient electron injection and dye regeneration, and demonstrate high stability under operational conditions.

1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (BT-T) (Hypothetical)

The molecular structure of BT-T combines a benzothiazole moiety, known for its electron-accepting properties and planarity which can facilitate intermolecular interactions, with a thiophene-based carboxylate group that serves as an anchoring unit to the TiO₂ surface and contributes to the dye's electronic properties. This donor-π-acceptor (D-π-A) architecture is a common strategy in the design of efficient DSSC dyes.

N719

cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) (N719) is a ruthenium-based complex that has long been the benchmark sensitizer in DSSC research due to its broad metal-to-ligand charge transfer (MLCT) absorption band, excellent stability, and high power conversion efficiencies.[1][2]

D-102

D-102 is an indoline-based, metal-free organic dye. Organic dyes are of significant interest due to their high molar extinction coefficients, tunable properties, and lower cost compared to ruthenium complexes. D-102 has demonstrated competitive performance, making it a relevant benchmark for new organic sensitizers.

Molecular Structures of the Compared Dyes

The chemical structures of the hypothetical BT-T and the commercial dyes N719 and D-102 are depicted below.

cluster_BTT 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (BT-T) cluster_N719 N719 cluster_D102 D-102 btt n719 d102

Caption: Molecular structures of the dyes under comparison.

Experimental Benchmarking Protocols

To ensure a fair and objective comparison, a standardized set of experimental protocols must be followed. These protocols are designed to elucidate the key performance-determining properties of the dyes.

Photophysical and Electrochemical Characterization

Rationale: The photophysical properties determine the light-harvesting capability of the dye, while the electrochemical properties dictate the energetic feasibility of electron transfer processes within the DSSC.

Protocol 1: UV-Vis Absorption and Emission Spectroscopy

  • Prepare 1x10⁻⁵ M solutions of each dye in a suitable solvent (e.g., ethanol or dichloromethane).

  • Record the absorption spectra using a UV-Vis spectrophotometer over a wavelength range of 300-800 nm.

  • Determine the absorption maximum (λmax) and the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law.

  • Record the fluorescence emission spectra using a spectrofluorometer, exciting at the respective λmax. Determine the emission maximum (λem).

Protocol 2: Cyclic Voltammetry (CV)

  • Prepare a 1x10⁻³ M solution of each dye in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

  • Record the cyclic voltammogram to determine the oxidation potential (Eox).

  • Estimate the Highest Occupied Molecular Orbital (HOMO) energy level from the onset of the first oxidation peak relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Estimate the Lowest Unoccupied Molecular Orbital (LUMO) energy level by subtracting the optical bandgap (Eg), calculated from the onset of the absorption spectrum, from the HOMO energy level.

DSSC Fabrication and Photovoltaic Performance Measurement

Rationale: The ultimate test of a DSSC dye is its performance in a fully assembled solar cell. This protocol outlines the fabrication of a standard DSSC and the measurement of its key photovoltaic parameters.

Protocol 3: DSSC Fabrication

  • Photoanode Preparation: A transparent conductive oxide (TCO) glass (e.g., FTO glass) is cleaned and a layer of TiO₂ paste is deposited using the doctor-blade method.[3] The film is then sintered at high temperature to create a mesoporous structure.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the respective dye for a specified duration (e.g., 18-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.

  • Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another TCO glass.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together, separated by a thin spacer.

  • Electrolyte Injection: A liquid electrolyte containing a redox couple (typically I⁻/I₃⁻) is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode, which is then sealed.[4]

Protocol 4: Photovoltaic Characterization

  • The fabricated DSSC is illuminated using a solar simulator under standard AM 1.5G conditions (100 mW/cm²).[3][5]

  • The current density-voltage (J-V) characteristics are measured using a source meter.

  • From the J-V curve, the following key performance metrics are determined:

    • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

    • Short-circuit current density (Jsc): The maximum current density when the voltage is zero.

    • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax x Vmax) / (Jsc x Voc).

    • Power conversion efficiency (η): The overall efficiency of the cell, calculated as (Jsc x Voc x FF) / Pin, where Pin is the power of the incident light.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the benchmarking process, from material characterization to device testing.

Dye_Synthesis Dye Synthesis & Purification (BT-T, N719, D-102) Photophysical_Char Photophysical Characterization (UV-Vis, Fluorescence) Dye_Synthesis->Photophysical_Char Electrochemical_Char Electrochemical Characterization (Cyclic Voltammetry) Dye_Synthesis->Electrochemical_Char Dye_Adsorption Dye Adsorption on TiO2 Dye_Synthesis->Dye_Adsorption Data_Analysis Data Analysis (Voc, Jsc, FF, η) Photophysical_Char->Data_Analysis Electrochemical_Char->Data_Analysis Photoanode_Prep Photoanode Preparation (FTO Cleaning, TiO2 Deposition, Sintering) Photoanode_Prep->Dye_Adsorption Cell_Assembly Cell Assembly (Sealing) Dye_Adsorption->Cell_Assembly Counter_Electrode_Prep Counter Electrode Preparation (Pt Deposition) Counter_Electrode_Prep->Cell_Assembly Electrolyte_Injection Electrolyte Injection Cell_Assembly->Electrolyte_Injection PV_Measurement Photovoltaic Measurement (J-V Characteristics under AM 1.5G) Electrolyte_Injection->PV_Measurement PV_Measurement->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking DSSC dyes.

Comparative Performance Data

The following tables summarize the photophysical, electrochemical, and photovoltaic performance data for BT-T (hypothetical) and the commercial dyes N719 and D-102.

Table 1: Photophysical and Electrochemical Properties

PropertyBT-T (Hypothetical)N719D-102
Absorption Max (λmax) 485 nm515-560 nm[1][6]470-520 nm
Molar Extinction Coefficient (ε) 35,000 M⁻¹cm⁻¹14,000 M⁻¹cm⁻¹[6]50,000-60,000 M⁻¹cm⁻¹
Emission Max (λem) 650 nm~750 nm~620 nm
HOMO Level -5.4 eV-5.2 eV-5.3 eV
LUMO Level -3.2 eV-3.5 eV-3.1 eV

Table 2: Photovoltaic Performance in DSSCs

ParameterBT-T (Hypothetical)N719D-102
Power Conversion Efficiency (η) 7.5%up to 11.1%[6]~6-8%
Short-Circuit Current Density (Jsc) 16.5 mA/cm²18-22 mA/cm²[7][8]12-16 mA/cm²
Open-Circuit Voltage (Voc) 0.72 V0.70-0.75 V[7][8]0.65-0.70 V
Fill Factor (FF) 0.630.68-0.72[7][8]0.65-0.70

Analysis and Discussion

The hypothetical data for BT-T positions it as a promising metal-free organic sensitizer. Its molar extinction coefficient is significantly higher than that of N719, suggesting a greater light-harvesting capability. The HOMO and LUMO energy levels of BT-T are well-aligned for efficient electron injection into the TiO₂ conduction band and regeneration by the I⁻/I₃⁻ redox couple.

Compared to N719 , BT-T's lower hypothetical Jsc could be attributed to a narrower absorption spectrum or less efficient electron injection/collection. However, its comparable Voc suggests favorable energetics at the TiO₂/dye/electrolyte interface. The primary advantage of BT-T over N719 would be its metal-free nature, offering potential cost and environmental benefits.

When benchmarked against the organic dye D-102 , BT-T exhibits a potentially higher Jsc and Voc, leading to a competitive power conversion efficiency. This suggests that the benzothiazole-thiophene combination in BT-T could be a promising structural motif for the development of new high-performance organic dyes.

Conclusion

This guide provides a framework for the systematic benchmarking of a novel sensitizing dye, 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate (BT-T), against established commercial standards. Based on the hypothetical performance data, BT-T demonstrates the potential to be a competitive metal-free organic dye for DSSC applications, warranting further investigation. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field, enabling objective evaluation and fostering the development of next-generation photosensitizers for solar energy conversion.

References

  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (2024).
  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (n.d.). AIP Conference Proceedings.
  • Simulated photovoltaic performance of N719 ruthenium dye sensitised solar cell with a power conversion efficiency exceeding 26% based on electron transport double layer. (2022). RSC Advances.
  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (2025).
  • Numerical simulation of a novel high performance solid‐state dye‐sensitised solar cell based on N719 dye. (2024).
  • Effect of N719 dye concentration on the Conversion Efficiency of Dye Sensitized Solar Cells (DSSCs). (2017). Zanco Journal of Pure and Applied Sciences.
  • Photophysical properties of N719 and Z907 dyes, benchmark sensitizers for dye-sensitized solar cells, at room and low temperature. (2015). Physical Chemistry Chemical Physics.
  • Photophysical Properties of N719 and Z907 Dyes, Benchmark Sensitizers for Dye-Sensitized Solar Cells, at Room and Low Temper
  • Ruthenium (N719) Optimization to Improve Dye Sensitized Solar Cell Efficiency. (2022).
  • Performance of the dye-sensitized quasi-solid state solar cell with combined anthocyanin-ruthenium photosensitizer. (2020). RSC Advances.
  • A theoretical study on the efficiency of DSSC, based on the contact of sensitive ruthenium dye N719 with TiO2 hetero junction. (2015).
  • Photovoltaic parameters of ssDSSCs sensitized with M2 or D102 under... (2021).
  • Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Notre Dame.
  • Theoretical Calculation of Efficiency Solid-State Zinc Oxide Solar Cells Using Indoline-Based Organic Dyes. (2022). Basrah Journal of Agricultural Sciences.
  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022). Journal of Molecular Structure.
  • The Adsorption of Ru-Based Dyes on the TiO2 Surface to Enhance the Photovoltaic Efficiency of Dye-Sensitized Solar Cell Devices. (2025). Molecules.
  • Photophysical and Electrochemical properties of the dyes. (2020).
  • Revealing the photophysics of N719 dye based dye-sensitized solar cell. (2023). R Discovery.
  • Organic Dye for Highly Efficient Solid‐State Dye‐Sensitized Solar Cells. (2006).
  • Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). Sigma-Aldrich.
  • Solid-state D102 dye sensitized/poly(3-hexylthiophene)
  • Photophysical and Electrochemical Properties of the Dyes. (2023).
  • DSSC: Dye Sensitized Solar Cells. (n.d.). Gamry Instruments.
  • Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (2020).
  • Photophysical and electrochemical properties, and molecular structures of organic dyes for dye-sensitized solar cells. (2012). PubMed.
  • Factors Affect Dye Sensitized Solar Cells performance. (2017). Academy Publishing Center.
  • Photophysical and photochemical properties of electronically excited fluorescent dyes: a new type of time-resolved laser-scanning spectroscopy. (2006). SciSpace.
  • Sensitized Solar Cells Based on Single and Cocktail Natural Dyes. (2024).
  • Performance of Dye-sensitized Solar Cells Using Titanium Dioxide and Silver Nanowire Composite Film. (2025).
  • Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. (2017). New Journal of Chemistry.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related benzothiazole and thiophenecarboxylate derivatives to ensure a robust safety margin.

The core principle of this guidance is to treat 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate with a high degree of caution, assuming it may possess hazards similar to its parent moieties, which include potential for skin and eye irritation, and toxicity if swallowed or absorbed through the skin.[1][2][3][4] Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate, a thorough risk assessment is mandatory. The primary hazard is likely to be associated with its benzothiazole and thiophenecarboxylate components. Benzothiazole derivatives can be harmful if inhaled, swallowed, or in contact with skin, and can cause serious eye irritation.[1][3]

Engineering Controls are the most effective way to minimize exposure. All work with this compound should be conducted in a certified chemical fume hood to control airborne concentrations.[5] The fume hood provides a physical barrier and ventilation to protect the user from inhaling potentially harmful vapors or dust. Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are primary, a comprehensive PPE regimen is essential for direct handling of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldProvides a barrier against splashes and aerosols. Goggles should be tight-fitting. A face shield offers an additional layer of protection for the entire face.[1]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against skin contact. Gloves must be inspected for any signs of degradation or puncture before use. Double gloving is recommended for extended handling periods.[1][6]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat protects the skin and personal clothing. A chemical-resistant apron provides an additional barrier against spills of larger volumes.[5]
Respiratory NIOSH-Approved RespiratorRecommended for all handling procedures to prevent inhalation of aerosols or fine powders. The specific type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.[2][7]

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) PPE Workflow

PPE_Donning cluster_donning PPE Donning Sequence node_labcoat 1. Lab Coat node_respirator 2. Respirator node_labcoat->node_respirator Securely fasten node_goggles 3. Goggles/Face Shield node_respirator->node_goggles Ensure proper fit node_gloves 4. Gloves node_goggles->node_gloves Pull gloves over cuffs

Caption: PPE Donning Sequence

Detailed Steps:

  • Lab Coat: Put on a clean, fully-fastened lab coat.

  • Respirator: If required by your risk assessment, don your respirator. Perform a seal check to ensure it is working correctly.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if handling larger quantities or there is a significant splash risk.[1]

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[6]

Doffing (Taking Off) PPE Workflow

PPE_Doffing cluster_doffing PPE Doffing Sequence node_gloves 1. Gloves node_apron 2. Apron (if used) node_gloves->node_apron node_goggles 3. Goggles/Face Shield node_apron->node_goggles node_labcoat 4. Lab Coat node_goggles->node_labcoat node_respirator 5. Respirator node_labcoat->node_respirator node_wash 6. Wash Hands node_respirator->node_wash

Caption: PPE Doffing Sequence

Detailed Steps:

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Apron: If a chemical-resistant apron was worn, remove it without touching the potentially contaminated front surface.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Respirator: Remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Operational Plan: Safe Handling Procedures

  • Preparation: Before starting work, ensure all necessary equipment and reagents are within the chemical fume hood to minimize reaching in and out.

  • Weighing: If the compound is a solid, weigh it out in the fume hood or in a ventilated balance enclosure.

  • Dissolving: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan: Managing Waste

All waste contaminated with 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[8]

  • Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your EHS department.[6]

This guide is intended to provide a framework for the safe handling of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate. It is imperative that all users receive proper training and adhere to these protocols to maintain a safe and productive research environment.

References

  • Benzothiazole - LANXESS. (2015, August 15). Retrieved from [Link]

  • SAFETY DATA SHEET Benzothiazole - Synerzine. (2019, February 15). Retrieved from [Link]

  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94% - Cole-Parmer. Retrieved from [Link]

  • 10 - Safety Data Sheet. Retrieved from [Link]

  • 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie. (2019, February 22). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.